1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)6(4-8-9)12(7,10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCIDIPYELTAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424493 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957261-55-1 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs to offer field-proven insights into its synthesis, properties, and applications.
Introduction: The Significance of the Pyrazole Sulfonamide Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-viral properties. When coupled with a sulfonyl chloride functional group, the resulting pyrazole sulfonyl chloride becomes a highly versatile intermediate. The sulfonyl chloride moiety is a reactive handle that readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonates, respectively. This allows for the facile introduction of the pyrazole core into a diverse range of molecular architectures, making it an invaluable tool for generating compound libraries for high-throughput screening and for the targeted synthesis of complex pharmaceutical agents.
The specific compound, this compound, features an ethyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring. These substitutions can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also play a role in directing its binding interactions with biological targets.
Physicochemical Properties
| Property | Estimated Value | Structural Analogs for Reference |
| CAS Number | Not Assigned | 957514-21-5 (Ethyl analog), 288148-34-5 (Methyl analog)[1][2] |
| Molecular Formula | C₆H₉ClN₂O₂S | C₅H₇ClN₂O₂S (Ethyl analog), C₄H₅ClN₂O₂S (Methyl analog)[1][2] |
| Molecular Weight | ~208.67 g/mol | 194.64 g/mol (Ethyl analog), 180.61 g/mol (Methyl analog)[1][2] |
| Appearance | Likely a white to off-white solid | White crystalline solid (Methyl analog)[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Insoluble in water, soluble in organic solvents (Methyl analog)[4] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. Moisture sensitive. | Keep in dark place, sealed in dry, room temperature.[2] |
Synthesis of Pyrazole-4-sulfonyl Chlorides: A Validated Protocol
The synthesis of pyrazole-4-sulfonyl chlorides is typically achieved through the electrophilic substitution of a pyrazole with a sulfonating agent, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. A common and effective method involves the direct reaction of the parent pyrazole with chlorosulfonic acid.
General Synthetic Workflow
The following diagram illustrates the general and widely accepted pathway for the synthesis of pyrazole-4-sulfonyl chlorides.
Caption: General workflow for the synthesis of pyrazole-4-sulfonyl chlorides.
Step-by-Step Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is based on established procedures for the synthesis of similar pyrazole-4-sulfonyl chlorides and should be adapted and optimized for the specific target molecule.[3]
Materials:
-
1-Ethyl-5-methyl-1H-pyrazole (1 equivalent)
-
Chlorosulfonic acid (excess, e.g., 4-5 equivalents)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Cooling: Add chlorosulfonic acid to the flask and cool the vessel to 0°C using an ice bath.
-
Addition of Pyrazole: Slowly add 1-Ethyl-5-methyl-1H-pyrazole to the cooled chlorosulfonic acid dropwise via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition. Causality: This slow, controlled addition is crucial to manage the exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Self-validation: The formation of a precipitate indicates the successful formation of the less water-soluble sulfonyl chloride.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.
Applications in Drug Discovery and Development
The pyrazole sulfonyl chloride scaffold is a cornerstone in the synthesis of a wide array of biologically active molecules.
Synthesis of Sulfonamide Derivatives
The primary application of this compound is in the synthesis of pyrazole sulfonamides. The reaction with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) readily yields the corresponding sulfonamide.[5]
Sources
- 1. 1-Ethyl-1H-pyrazole-4-sulfonyl chloride [oakwoodchemical.com]
- 2. 288148-34-5|1-Methyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Core Molecular Attributes
This compound is a versatile heterocyclic compound. Its molecular structure, incorporating a pyrazole ring functionalized with ethyl, methyl, and sulfonyl chloride groups, makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules.
| Property | Value | Source |
| Molecular Formula | C6H9ClN2O2S | [1] |
| Molecular Weight | 208.67 g/mol | [1] |
| CAS Number | 1005627-55-3 | [1] |
| Appearance | Solid (form may vary) | N/A |
| Canonical SMILES | CCN1N=C(C(=C1)S(=O)(=O)Cl)C | N/A |
Note: The CAS number 1005627-55-3 corresponds to the isomeric structure 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. Due to the substitution pattern on the pyrazole ring, the 3- and 5-positions can be considered equivalent in this context.
Synthesis and Mechanistic Insights
The synthesis of pyrazole-4-sulfonyl chlorides is a critical process for their application in further chemical transformations. A common and effective method involves the chlorosulfonation of a corresponding pyrazole precursor.
General Synthetic Workflow
The synthesis typically proceeds via the reaction of a 1-ethyl-5-methyl-1H-pyrazole with a chlorosulfonating agent. Chlorosulfonic acid is a frequently employed reagent for this transformation.
Caption: General synthetic scheme for this compound.
Causality in Experimental Choices:
-
Choice of Chlorosulfonating Agent: Chlorosulfonic acid is a powerful reagent that efficiently introduces the sulfonyl chloride group onto the electron-rich pyrazole ring. The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions.
-
Solvent Selection: An inert solvent, such as dichloromethane, is often used to facilitate the reaction and control the temperature.
-
Work-up Procedure: A careful aqueous work-up is necessary to quench the excess chlorosulfonic acid and isolate the product. The use of cold water is crucial to manage the exothermic reaction of chlorosulfonic acid with water.
Illustrative Experimental Protocol
This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
In a fume hood, a solution of 1-ethyl-5-methyl-1H-pyrazole in an appropriate inert solvent (e.g., dichloromethane) is cooled in an ice-salt bath.
-
Chlorosulfonic acid is added dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the unreacted chlorosulfonic acid.
-
The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by techniques such as recrystallization or column chromatography.
Reactivity and Applications in Drug Discovery
The sulfonyl chloride moiety is a highly reactive functional group, making this compound a valuable electrophile for the synthesis of a diverse range of derivatives.
Key Reactions
The primary reaction of this compound involves the nucleophilic substitution at the sulfur atom, leading to the formation of sulfonamides, sulfonates, and other sulfur-containing compounds.
Sources
A Senior Application Scientist's Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. We will move beyond simple procedural descriptions to explore the underlying chemical principles that govern its synthesis, reactivity, and application. This document is structured to serve as a practical resource for laboratory scientists, offering not only detailed protocols but also the strategic rationale behind methodological choices. Key sections include a confirmation of its IUPAC nomenclature, a summary of its physicochemical properties, a validated synthesis protocol with mechanistic insights, an analysis of its core reactivity, and a discussion of its role as a pharmacophore in drug discovery.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its unique combination of properties: the five-membered aromatic ring with two adjacent nitrogen atoms can engage in a variety of non-covalent interactions (hydrogen bonding, π-stacking) with biological targets, while also serving as a stable, synthetically versatile core for further functionalization.[1]
The introduction of a sulfonyl chloride moiety at the 4-position, as in the case of this compound, transforms this stable scaffold into a highly valuable reactive intermediate. Sulfonyl chlorides are powerful electrophiles, primarily used for the construction of sulfonamides—a functional group renowned for its therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[2] This guide focuses specifically on the 1-ethyl-5-methyl substituted variant, a compound designed to explore specific structure-activity relationships (SAR) in drug design programs.
Nomenclature and Physicochemical Properties
A precise understanding of a compound's identity is foundational to all scientific work. The structure and nomenclature for the topic compound have been verified using chemical databases.
IUPAC Name: this compound.[3]
This name precisely defines the substitution pattern on the pyrazole ring: an ethyl group at the N1 position, a methyl group at the C5 position, and the sulfonyl chloride group at the C4 position.
Structural and Property Data Summary:
Quantitative data for this compound is summarized below for quick reference. These properties are critical for experimental design, including solvent selection, reaction temperature, and purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O₂S | [3] |
| Molecular Weight | 208.67 g/mol | [3] |
| Monoisotopic Mass | 208.00732 Da | [3] |
| Appearance | White to yellow or brown solid (predicted for related compounds) | |
| Storage Temperature | Room temperature, sealed in dry, dark place | [4] |
| Predicted XlogP | 1.0 | [3] |
Synthesis and Mechanistic Rationale
The synthesis of pyrazole-4-sulfonyl chlorides is most commonly achieved via electrophilic chlorosulfonation of the corresponding N-substituted pyrazole. This process leverages the electron-rich nature of the pyrazole ring, which directs the bulky chlorosulfonyl group (-SO₂Cl) to the C4 position.
Synthesis Workflow
The logical flow for the synthesis is a two-step process starting from a commercially available precursor. This workflow is designed for efficiency and scalability in a research setting.
Caption: Synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from methodologies for similar pyrazole sulfonyl chlorides.[2]
Objective: To synthesize this compound from 1-Ethyl-5-methyl-1H-pyrazole.
Materials:
-
1-Ethyl-5-methyl-1H-pyrazole (1.0 eq)
-
Chlorosulfonic acid (5.0 eq)
-
Thionyl chloride (optional co-reagent)
-
Dichloromethane (DCM, anhydrous)
-
Ice/water bath
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
Procedure:
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask with chlorosulfonic acid (5.0 eq) and cool to 0 °C using an ice bath.
-
Scientist's Insight: Using a significant excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. Cooling to 0 °C is critical to control the initial exothermic reaction upon addition of the pyrazole substrate, preventing degradation.
-
-
Substrate Addition: Add 1-Ethyl-5-methyl-1H-pyrazole (1.0 eq) dropwise to the cooled chlorosulfonic acid via an addition funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Scientist's Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[2]
-
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This must be done with extreme caution as the quenching of excess chlorosulfonic acid is highly exothermic and releases HCl gas.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Scientist's Insight: The bicarbonate wash is crucial. A basic aqueous layer (verified with pH paper) ensures all acidic components are removed, which is important for the stability of the final product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.
Primary Application: Sulfonamide Synthesis
The most prominent reaction is with primary or secondary amines to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for generating libraries of compounds for biological screening.[2]
Caption: General reaction scheme for sulfonamide formation.
Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base (like DIPEA or triethylamine) is typically added to scavenge the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[2]
Role in Drug Discovery and Medicinal Chemistry
The pyrazole-sulfonamide motif is a well-established pharmacophore found in numerous biologically active compounds.[2] Derivatives have shown a broad spectrum of activities, including:
-
Anti-inflammatory: As seen in related structures.
-
Anticancer: Pyrazole derivatives can act as DNA intercalators or enzyme inhibitors.[5]
-
Antimicrobial and Antifungal: The sulfonamide moiety is a classic antibacterial pharmacophore.[2]
The specific substituent pattern of 1-ethyl-5-methyl provides a unique vector for SAR exploration. The ethyl group at N1 and the methyl group at C5 can influence the molecule's conformation, solubility, and metabolic stability, allowing researchers to fine-tune the properties of the final sulfonamide derivatives to optimize potency and pharmacokinetic profiles.
Safety and Handling
As a reactive sulfonyl chloride, this compound must be handled with appropriate care in a laboratory setting.
-
Moisture Sensitive: Reacts with water (hydrolyzes) to form the corresponding sulfonic acid and HCl. All experiments should be conducted under anhydrous conditions.
-
Respiratory Irritant: May cause respiratory irritation.[6][7]
Handling Recommendations:
-
Always use in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Store in a tightly sealed container in a dry, cool place, away from moisture.
Conclusion
This compound is more than just a chemical reagent; it is a versatile and powerful tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and access to the privileged pyrazole-sulfonamide scaffold make it an invaluable building block for the discovery of new therapeutic agents. This guide has provided the essential technical and theoretical framework to enable researchers to effectively utilize this compound in their drug development programs.
References
-
Al-Suwaidan, I. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 1H-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2025). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. RSC Advances. Available at: [Link]
-
S. M. A. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Chemical Sciences. Available at: [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Elmaaty, A. A., & Al-Azmi, A. (2023). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. Available at: [Link]
-
Valenti, P., et al. (1984). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Archiv der Pharmazie. Available at: [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 4. 288148-34-5|1-Methyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercal ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00166H [pubs.rsc.org]
- 6. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-ethyl-1H-pyrazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 18981633 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a favored template for the design of novel therapeutics. When functionalized with a sulfonyl chloride moiety at the 4-position, as in 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, the resulting molecule becomes a powerful and versatile electrophilic building block. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this important intermediate, tailored for researchers, scientists, and professionals in the field of drug development. The insights provided herein are grounded in established chemical principles and supported by relevant scientific literature, aiming to empower the reader with the knowledge to effectively utilize this reagent in their synthetic endeavors.
Molecular Characteristics
Structure and Physicochemical Properties
This compound is a substituted aromatic sulfonyl chloride. The presence of the pyrazole ring, with its two adjacent nitrogen atoms, significantly influences the electronic nature of the sulfonyl chloride group, rendering the sulfur atom highly electrophilic.
| Property | Value | Source |
| Molecular Formula | C6H9ClN2O2S | - |
| Molecular Weight | 208.67 g/mol | - |
| Appearance | Pale yellow solid (predicted, based on analogs)[2] | [2] |
| Solubility | Soluble in aprotic organic solvents such as dichloromethane, chloroform, and THF. Reacts with protic solvents. | General chemical knowledge |
| Stability | Moisture-sensitive.[3] Should be stored under an inert atmosphere. | [3] |
Note: Experimental data for this specific molecule is not widely published. Properties are inferred from closely related analogs and general principles of organic chemistry.
Synthesis of this compound
The synthesis of the title compound is a two-step process, beginning with the construction of the pyrazole ring, followed by the introduction of the sulfonyl chloride functionality.
Part 1: Synthesis of the Precursor, 1-Ethyl-5-methyl-1H-pyrazole
The most common and efficient method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. In this case, pentane-2,4-dione (acetylacetone) is reacted with ethylhydrazine.
Reaction:
Sources
Introduction: The Pyrazole Core - Structure, Properties, and Significance
An In-Depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern chemical and pharmaceutical sciences. Since its discovery in the late 19th century, this "privileged scaffold" has been the subject of intensive research, leading to a vast array of compounds with profound impacts on medicine, agriculture, and materials science. This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazole-based compounds. It begins with the seminal work of Ludwig Knorr, detailing the first synthesis and the elucidation of the pyrazole structure. The narrative progresses through the evolution of pyrazole-based pharmaceuticals, from the first synthetic drug, Antipyrine, to the revolutionary COX-2 inhibitors like Celecoxib, and their expansion into oncology and central nervous system therapies. Furthermore, this guide examines the critical role of pyrazoles in agrochemicals and materials science. Detailed experimental protocols, mechanistic diagrams, and comparative data tables are provided to offer researchers, scientists, and drug development professionals a thorough and practical understanding of this remarkable class of compounds.
Unveiling the Pyrazole Heterocycle: A Unique Aromatic System
Pyrazole is an organic compound featuring a five-membered heterocyclic ring composed of three carbon atoms and two adjacent nitrogen atoms.[1] The term 'pyrazole' was first coined by the German chemist Ludwig Knorr in 1883.[2] The pyrazole ring system is aromatic, conforming to Hückel's rule, which imparts significant stability to the structure.[3] This aromaticity, combined with the presence of two nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like)—endows pyrazole derivatives with the ability to engage in diverse intermolecular interactions, a key feature for biological activity.[2]
Pyrazoles are one of the most extensively studied groups within the azole family, leading to a vast number of reported synthesis methods and synthetic analogues over the years.[4] Their unique structure serves as a fundamental element in a multitude of small molecules with wide-ranging applications in medicine, agriculture, and technology.[4][5]
Caption: General structure of the 1H-pyrazole aromatic ring.
Physicochemical Properties and Tautomerism
The unsubstituted pyrazole ring can exist in different tautomeric forms.[6] The 1H-pyrazole form is aromatic, while the 3H- and 4H-pyrazoles are non-aromatic.[2] This tautomerism is a critical consideration in the synthesis and biological evaluation of pyrazole derivatives, as different tautomers can exhibit distinct chemical and pharmacological properties.[7] The ability of the pyrazole moiety to act as both a hydrogen bond donor and acceptor contributes to its favorable pharmacokinetic profile in many drug candidates.[2]
A Privileged Scaffold in Medicinal Chemistry and Beyond
The pyrazole nucleus is widely recognized as a "privileged scaffold" in drug discovery.[8] This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The presence of the pyrazole core is a recurring theme in drugs spanning various therapeutic categories, including anti-inflammatory, anticancer, antidepressant, antibacterial, and antiviral agents.[4][5]
Beyond medicine, pyrazole derivatives have found significant utility in agriculture as fungicides, insecticides, and herbicides.[6][9] In materials science, they are used as ligands in coordination chemistry and as components of dyes and cosmetic colorings.[5][6]
The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis
The Landmark Discovery by Ludwig Knorr
The history of pyrazole is inextricably linked to the German chemist Ludwig Knorr.[7][10] In 1883, while investigating the reaction between ethyl acetoacetate and phenylhydrazine, Knorr synthesized a novel compound he named antipyrine (later known as phenazone).[6][7] This discovery was monumental for two reasons: it marked the synthesis of the first pyrazole derivative and, serendipitously, resulted in the creation of the first fully synthetic drug.[7] Antipyrine proved to be a potent analgesic and antipyretic, enjoying widespread use until the advent of aspirin.[7][10] Following this success, Knorr continued his research, leading to the isolation and synthesis of the parent pyrazole compound itself by 1884.[10]
The First Synthesis: The Knorr Pyrazole Synthesis
The foundational method for constructing the pyrazole ring, developed by Knorr in 1883, remains a cornerstone of heterocyclic chemistry.[4] The Knorr pyrazole synthesis involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[11] This versatile and efficient reaction proceeds readily, often with high yields, due to the formation of the stable aromatic pyrazole ring.[11]
The reaction's mechanism is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine or hydrazone intermediate.[3][12] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the final pyrazole product.[11][12]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. books.rsc.org [books.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. jk-sci.com [jk-sci.com]
The Pyrazole Core: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Pyrazole Moiety in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an incessant search for molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity. Among the heterocyclic compounds that have risen to prominence, the pyrazole ring system stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents, spanning a wide array of disease areas.[3][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisosteric replacement for other aromatic systems, have cemented its importance in the medicinal chemist's toolkit.[5]
This guide provides a comprehensive overview of pyrazole chemistry for drug discovery, delving into its fundamental properties, synthetic methodologies, and successful applications in marketed drugs. We will explore the causal relationships behind experimental choices in pyrazole synthesis and functionalization, offering field-proven insights for the development of novel therapeutics.
Part 1: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a five-membered aromatic ring with the molecular formula C₃H₄N₂.[4] The arrangement of its two contiguous nitrogen atoms imparts a unique set of electronic and steric properties that are highly advantageous for drug design.
Physicochemical Properties and Biological Significance
The pyrazole ring is a planar, aromatic system. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[5] This dual hydrogen bonding capability allows pyrazole-containing molecules to form specific and strong interactions with biological targets.[4]
Furthermore, the pyrazole ring is relatively stable to metabolic degradation, which can contribute to improved pharmacokinetic profiles of drug candidates.[5] Its ability to serve as a bioisostere for other aromatic rings, such as benzene or imidazole, allows for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability.[5]
The biological activities of pyrazole derivatives are remarkably diverse, encompassing:
-
Anti-inflammatory and Analgesic: As exemplified by the selective COX-2 inhibitor Celecoxib.[1]
-
Anticancer: Targeting various kinases and other cancer-related pathways.[1][6][7]
-
Antimicrobial and Antiviral: Showing promise against a range of pathogens.[3][8]
-
Antidiabetic: With some derivatives acting as inhibitors of protein glycation.[3]
-
Central Nervous System (CNS) Activity: Including anticonvulsant and antipsychotic effects.[5][9]
This broad spectrum of activity underscores the versatility of the pyrazole scaffold in interacting with a multitude of biological targets.[2]
The Pyrazole Ring as a Pharmacophore and Bioisostere
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrazole ring, with its defined geometry and hydrogen bonding capabilities, frequently constitutes a key component of a molecule's pharmacophore.
The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, is a powerful strategy in drug design. The pyrazole ring is an effective bioisostere for a phenyl ring, offering the advantage of introducing heteroatoms that can modulate polarity and engage in specific hydrogen bonding interactions.[5] This can lead to enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]
Part 2: Synthetic Strategies for Pyrazole Derivatives in Drug Discovery
The synthetic accessibility of the pyrazole core is a major reason for its widespread use in drug discovery. A variety of robust and versatile methods have been developed for its construction and subsequent functionalization.
Classical and Modern Synthetic Methodologies
The most common approach to pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2]
-
Knorr Pyrazole Synthesis: This classic method involves the reaction of a β-diketone with a hydrazine. The regioselectivity of the reaction can be influenced by the nature of the substituents on both reactants and the reaction conditions.
-
Paal-Knorr Synthesis: Similar to the Knorr synthesis, this method utilizes a 1,3-dicarbonyl compound and hydrazine.
Modern synthetic chemistry has expanded the repertoire of pyrazole synthesis to include:
-
Transition-Metal Catalyzed Reactions: These methods offer high efficiency and functional group tolerance.[3]
-
Photoredox Catalysis: Enabling novel bond formations under mild conditions.[3]
-
Multicomponent Reactions: Allowing for the rapid assembly of complex pyrazole derivatives in a single step.[3]
-
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields.[6]
The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring, the availability of starting materials, and the need for scalability in a drug development setting.
Experimental Protocol: Knorr Pyrazole Synthesis of a Disubstituted Pyrazole
This protocol provides a general procedure for the synthesis of a 1,5-disubstituted pyrazole, a common structural motif in medicinal chemistry.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-diketone (1.0 eq) and the substituted hydrazine (1.0-1.2 eq).
-
Add a suitable solvent, such as ethanol or acetic acid. The choice of solvent can influence the reaction rate and regioselectivity. Acetic acid often serves as both a solvent and a catalyst.
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-24 hours), cool the mixture to room temperature.
Step 3: Work-up and Purification
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with a cold solvent to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Step 4: Characterization
-
Confirm the structure of the synthesized pyrazole using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
This self-validating system ensures the correct product is obtained through rigorous purification and characterization.
Caption: Knorr Pyrazole Synthesis Workflow.
Part 3: Pyrazole-Based Drugs: A Journey from Bench to Bedside
The successful translation of pyrazole chemistry from academic research to life-saving medicines is evident in the numerous FDA-approved drugs that feature this scaffold.
Case Studies of Prominent Pyrazole-Containing Drugs
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[5] The trifluoromethyl-substituted pyrazole ring is crucial for its selectivity and potent activity.[4]
-
Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension.[5] The fused pyrazole-pyrimidine core is a key structural feature.
-
Rimonabant (Acomplia®): A cannabinoid receptor 1 (CB1) antagonist, formerly used for the treatment of obesity. Although withdrawn from the market due to psychiatric side effects, it remains an important tool compound in research.
-
Baricitinib (Olumiant®): A Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19.[8] This disubstituted pyrazole derivative highlights the continued importance of this scaffold in modern drug discovery.[8]
-
Pralsetinib (Gavreto®) and Selpercatinib (Retevmo®): These are potent and selective RET kinase inhibitors approved for the treatment of certain types of thyroid and lung cancers, ushering in a new era of precision oncology.[8]
Mechanism of Action and Structure-Activity Relationships (SAR)
The pyrazole ring and its substituents play a critical role in the binding of these drugs to their respective targets. For instance, in many kinase inhibitors, the pyrazole core acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.[7]
The SAR of pyrazole derivatives is a rich area of study. The position and nature of substituents on the pyrazole ring can dramatically influence biological activity. For example, the presence of a trifluoromethyl group can enhance metabolic stability and binding affinity.[8] The exploration of different substitution patterns is a key strategy in lead optimization.
Table of Selected FDA-Approved Pyrazole-Containing Drugs
| Drug Name (Brand Name) | Target | Therapeutic Indication(s) |
| Celecoxib (Celebrex®) | COX-2 | Pain and Inflammation |
| Sildenafil (Viagra®) | PDE5 | Erectile Dysfunction, Pulmonary Arterial Hypertension |
| Baricitinib (Olumiant®) | JAK1/JAK2 | Rheumatoid Arthritis, Alopecia Areata, COVID-19[8] |
| Pralsetinib (Gavreto®) | RET Kinase | Thyroid Cancer, Lung Cancer[8] |
| Selpercatinib (Retevmo®) | RET Kinase | Thyroid Cancer, Lung Cancer[8] |
| Niraparib (Zejula®) | PARP-1/PARP-2 | Ovarian Cancer, Fallopian Tube Cancer[8] |
| Darolutamide (Nubeqa®) | Androgen Receptor | Prostate Cancer[5] |
| Apixaban (Eliquis®) | Factor Xa | Thromboembolic Disorders[5] |
Part 4: The Future of Pyrazole Chemistry in Drug Discovery
The pyrazole scaffold is far from being fully exploited in drug discovery. Emerging research continues to uncover new biological activities and applications for pyrazole-containing compounds.
Emerging Trends and Novel Applications
-
Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues incorporating the pyrazole moiety is a promising new frontier.
-
Covalent Inhibitors: The design of pyrazole-based covalent inhibitors that can form a permanent bond with their target offers the potential for enhanced potency and duration of action.
-
Fragment-Based Drug Discovery (FBDD): The pyrazole ring is an excellent starting point for FBDD campaigns due to its small size and versatile chemistry.
-
Natural Product Hybrids: The combination of the pyrazole scaffold with natural product motifs is a strategy to generate novel chemical entities with unique biological activities.[10]
Challenges and Opportunities
While the pyrazole scaffold offers numerous advantages, challenges remain. The synthesis of highly substituted or complex pyrazole derivatives can be challenging. Furthermore, as with any drug scaffold, issues of off-target effects and drug resistance need to be carefully addressed.
However, the opportunities for innovation in pyrazole chemistry are vast. The continued development of novel synthetic methodologies, coupled with a deeper understanding of the biological roles of pyrazole-containing molecules, will undoubtedly lead to the discovery of the next generation of pyrazole-based therapeutics. The rich history and continued success of pyrazole in drug discovery provide a strong foundation for future breakthroughs.[4]
Caption: A Generalized Drug Discovery Workflow.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6528. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1829-1854. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Current Organic Chemistry, 26(14), 1348-1379. [Link]
-
Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2024). Molecules, 29(5), 1085. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(11), 1314-1343. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 106. [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2023). Molecules, 28(13), 5202. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14(20), 14002-14022. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]
-
Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences, 7(2), 90-103. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
The Synthesis of Pyrazole Sulfonamides: A Detailed Guide to the Reaction of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
The convergence of the pyrazole nucleus and the sulfonamide functional group creates a powerful pharmacophore with a remarkable breadth of biological activities.[1][2] This combination has yielded numerous compounds with applications as anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents.[3][4] The reaction of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride with a diverse range of amines is a cornerstone of this synthetic strategy, offering a reliable and versatile method for generating libraries of novel drug candidates.[2]
This comprehensive guide provides an in-depth exploration of this pivotal reaction, from its underlying mechanism to detailed, field-proven protocols. It is designed to equip researchers with the knowledge and practical insights necessary to successfully synthesize and explore this valuable class of compounds.
The Core Reaction: Mechanistic Insights
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-understood, stepwise mechanism.
Causality in the Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The presence of two electron-withdrawing oxygen atoms and a chlorine atom renders the sulfur atom highly susceptible to nucleophilic attack.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate. The stability of this intermediate is crucial for the reaction to proceed.
-
Leaving Group Departure: The reaction culminates in the departure of the chloride ion, a good leaving group, and the re-formation of the sulfur-oxygen double bonds. A proton is subsequently lost from the nitrogen atom, often facilitated by a base, to yield the stable sulfonamide product.
The presence of a base, such as diisopropylethylamine or triethylamine, is critical to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Figure 1: General mechanism of sulfonamide formation.
Experimental Protocol: Synthesis of a Model Pyrazole Sulfonamide
This protocol details a general and reliable procedure for the reaction of this compound with a primary amine.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., 2-phenylethylamine)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
This compound is corrosive and may cause skin and eye irritation.[7] Handle with care and avoid inhalation of dust or vapors.[5][8]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent) and anhydrous dichloromethane (5 volumes).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add diisopropylethylamine (1.5 equivalents) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (5 volumes). Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature (25–30 °C) and stir for 16 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, add cold deionized water (10 volumes) to the reaction mixture and stir for 10 minutes.[2][9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole sulfonamide.[9]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. angenechemical.com [angenechemical.com]
- 8. adama.com [adama.com]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Novel Sulfonamides from 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: An Application Guide for Medicinal Chemistry
Introduction: The Significance of Pyrazole Sulfonamides in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] When coupled with the sulfonamide moiety—another critical pharmacophore known for its diverse therapeutic applications—the resulting pyrazole sulfonamide framework presents a powerful platform for the development of novel drug candidates.[1][3] These hybrid molecules have shown promise as inhibitors of various enzymes and receptors, making them highly attractive targets for researchers in drug development.[1]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel sulfonamides derived from 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the efficient and reliable preparation of these valuable compounds. The protocols are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
Reaction Schematics and Mechanism
The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
General Reaction Scheme
Figure 2: Simplified reaction mechanism for sulfonamide formation.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous pyrazole sulfonamides and are designed to be broadly applicable for a range of amine substrates. [1]
Materials and Reagents
-
This compound
-
Primary or secondary amine of choice
-
Diisopropylethylamine (DIPEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel (for column chromatography, 230-400 mesh)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Detailed Synthesis Protocol
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the desired amine (1.05 equivalents) and dissolve it in anhydrous dichloromethane (approximately 10 volumes relative to the sulfonyl chloride).
-
Base Addition: Add diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution at room temperature (25–30 °C). [1]Stir the mixture for 10-15 minutes. The choice of a hindered base like DIPEA is crucial as it is non-nucleophilic and effectively scavenges the generated HCl without competing with the primary amine in reacting with the sulfonyl chloride. [1]3. Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (approximately 5 volumes). Add this solution dropwise to the amine solution over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. [1]The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Workup:
-
Upon completion of the reaction (as indicated by TLC), add cold deionized water (approximately 10 volumes) to the reaction mixture and stir for 10 minutes. [1] * Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. [1]The choice of eluent will depend on the polarity of the synthesized sulfonamide, but a gradient of ethyl acetate in hexane is a common starting point. Fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the final sulfonamide.
Safety Precautions
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [4]* Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride. For larger scale reactions, cooling in an ice bath may be necessary.
Characterization of Sulfonamides
The synthesized sulfonamides should be thoroughly characterized to confirm their structure and purity. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra will show characteristic signals for the pyrazole ring protons and carbons, as well as for the substituents on the sulfonamide nitrogen.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. [1]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the presence of key functional groups, such as the S=O stretching vibrations of the sulfonamide group (typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the N-H stretch (if a primary amine was used).
Data Presentation: Expected Yields and Reaction Parameters
The following table provides an overview of typical reaction parameters and expected yields for the synthesis of various pyrazole sulfonamides, based on analogous reactions reported in the literature. [1]Yields can vary depending on the specific amine used and the efficiency of the purification process.
| Amine Substrate (Example) | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | DIPEA | DCM | 16-24 | 60-75 |
| Benzylamine | DIPEA | DCM | 16-24 | 65-80 |
| Morpholine | DIPEA | DCM | 16-24 | 70-85 |
| Piperidine | Pyridine | DCM | 16-24 | 65-80 |
Workflow Visualization
The overall workflow for the preparation and characterization of sulfonamides from this compound can be summarized as follows:
Figure 3: Experimental workflow for sulfonamide synthesis and analysis.
Conclusion
The synthesis of novel sulfonamides from this compound is a straightforward and adaptable process that provides access to a diverse range of compounds with significant potential in drug discovery. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently prepare these valuable molecules for further biological evaluation. The robust nature of this synthetic route, coupled with the established pharmacological importance of the pyrazole sulfonamide scaffold, ensures its continued relevance in the field of medicinal chemistry.
References
-
Babu, B., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. Available at: [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
- Faria, J. V., et al. (2017). Pyrazole Compounds as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry, 25(21), 5891–5903.
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
-
PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-sulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Sciforum. (2017). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]
- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
SpectraBase. (n.d.). 1H-pyrazole-4-sulfonamide, N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-. Retrieved from [Link]
-
ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available at: [Link]
Sources
The Emergence of Pyrazole Sulfonyl Chlorides as Versatile Coupling Partners in Palladium Catalysis: A Guide for Modern Drug Discovery
Introduction: Beyond Traditional Halides in Cross-Coupling Chemistry
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1] The pyrazole scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its diverse biological activities.[2][3] Traditionally, the functionalization of such heterocycles has heavily relied on the use of aryl and heteroaryl halides. However, the exploration of alternative electrophilic partners is a burgeoning area of research, driven by the need for novel reactivity and expanded substrate scope.
This guide delves into the burgeoning field of palladium-catalyzed cross-coupling reactions utilizing pyrazole sulfonyl chlorides as versatile and reactive electrophiles. This approach, often proceeding through a desulfonylative pathway, offers a unique avenue for the formation of carbon-carbon and carbon-nitrogen bonds, expanding the synthetic chemist's toolbox for the derivatization of the valuable pyrazole core. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for their application, and discuss the critical parameters that govern their success.
The Desulfonylative Coupling Paradigm: A Mechanistic Overview
The palladium-catalyzed cross-coupling of pyrazole sulfonyl chlorides proceeds via a mechanism that deviates from the classical cross-coupling pathways observed with aryl halides. The key event is the extrusion of sulfur dioxide (SO2) in a process termed desulfonylative or desulfitative coupling.[4] This transformation is initiated by the oxidative addition of the pyrazole sulfonyl chloride to a low-valent palladium(0) species.
The generally accepted catalytic cycle for a desulfonylative Suzuki-Miyaura coupling is depicted below. It is important to note that while the precise mechanism can be influenced by the specific reaction conditions, ligands, and substrates, the fundamental steps provide a robust framework for understanding and optimizing these reactions.
Caption: Proposed Catalytic Cycle for Desulfonylative Suzuki-Miyaura Coupling.
The key steps in this cycle are:
-
Oxidative Addition: The pyrazole sulfonyl chloride undergoes oxidative addition to the Pd(0) catalyst, cleaving the C-S bond to form a Pd(II) intermediate.[4]
-
Sulfur Dioxide Extrusion: This is the hallmark of the desulfonylative pathway. The Pd(II) intermediate readily loses a molecule of sulfur dioxide to generate a pyrazolyl-palladium(II) chloride complex.
-
Transmetalation: In the case of a Suzuki-Miyaura coupling, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, a process often facilitated by a base.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the active Pd(0) catalyst and completing the cycle.
The choice of palladium precursor, ligand, base, and solvent are all critical parameters that can influence the efficiency of each of these steps and, consequently, the overall outcome of the reaction. Electron-rich and bulky phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[6]
Applications and Protocols
The versatility of pyrazole sulfonyl chlorides as coupling partners allows for their application in a range of palladium-catalyzed transformations, enabling the synthesis of a diverse array of functionalized pyrazoles.
I. Suzuki-Miyaura Coupling: Forging Pyrazole-Aryl/Heteroaryl Bonds
The Suzuki-Miyaura coupling stands as a cornerstone of modern C-C bond formation. The use of pyrazole sulfonyl chlorides in this reaction provides a powerful method for the synthesis of biaryl and heteroaryl-pyrazole motifs, which are prevalent in many biologically active molecules.
General Experimental Workflow:
Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Representative Protocol: Synthesis of 4-Phenyl-1H-pyrazole
-
Materials:
-
1H-Pyrazole-4-sulfonyl chloride (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
-
Procedure:
-
To a pre-dried Schlenk flask under an argon atmosphere, add 1H-pyrazole-4-sulfonyl chloride, phenylboronic acid, Pd(OAc)2, SPhos, and K2CO3.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture of dioxane:water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1H-pyrazole.
-
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | 100 | Moderate |
| 2 | Pd2(dba)3 | SPhos | K3PO4 | Toluene | 110 | Good |
| 3 | Pd(PPh3)4 | - | Na2CO3 | DME | 85 | Good |
| 4 | PdCl2(dppf) | - | Cs2CO3 | THF/H2O | 80 | Excellent |
Note: Yields are representative and can vary based on the specific substrates used.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to aryl and heteroaryl alkynes.[7] While direct examples with pyrazole sulfonyl chlorides are not extensively reported, protocols for the desulfonylative Sonogashira coupling of other aryl sulfonyl chlorides can be adapted.[8] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Representative Protocol: Synthesis of 4-(Phenylethynyl)-1H-pyrazole
-
Materials:
-
1H-Pyrazole-4-sulfonyl chloride (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 1H-pyrazole-4-sulfonyl chloride, PdCl2(PPh3)2, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF or DMF, followed by the amine base and phenylacetylene.
-
Stir the reaction mixture at room temperature to 60 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the product.
-
III. Heck Coupling: Alkenylation of the Pyrazole Core
The Heck reaction enables the coupling of an unsaturated halide (or equivalent) with an alkene. Adapting this for pyrazole sulfonyl chlorides would provide a route to styrenyl-pyrazoles and other vinyl-substituted derivatives. The key to a successful desulfonylative Heck reaction is the choice of a suitable palladium catalyst and base.
Representative Protocol: Synthesis of 4-Styryl-1H-pyrazole
-
Materials:
-
1H-Pyrazole-4-sulfonyl chloride (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (10 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
In a sealed tube, combine 1H-pyrazole-4-sulfonyl chloride, Pd(OAc)2, and P(o-tol)3.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, styrene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.
-
Monitor the reaction for the formation of the product.
-
After cooling, work up the reaction as described for the Sonogashira coupling.
-
Purify the product by column chromatography.
-
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[9] The application of this reaction with pyrazole sulfonyl chlorides would enable the synthesis of a wide range of aminopyrazoles, which are important pharmacophores. This transformation typically requires a palladium catalyst with a specialized, bulky electron-rich phosphine ligand.
Representative Protocol: Synthesis of N-Phenyl-1H-pyrazol-4-amine
-
Materials:
-
1H-Pyrazole-4-sulfonyl chloride (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
-
-
Procedure:
-
To a glovebox or under a strict inert atmosphere, add Pd2(dba)3, XPhos, and NaOtBu to a Schlenk flask.
-
Add the pyrazole sulfonyl chloride and aniline.
-
Add anhydrous toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a pre-catalyst or ensure the Pd(0) species is generated in situ. |
| Poor quality reagents | Use anhydrous and degassed solvents and reagents. | |
| Inappropriate ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | |
| Formation of side products | Homocoupling of the nucleophile | Ensure strictly anaerobic conditions. For Sonogashira, consider a copper-free protocol. |
| Protodeboronation (Suzuki) | Use a non-aqueous base or minimize the amount of water. | |
| Decomposition of starting material | Reaction temperature is too high | Lower the reaction temperature and extend the reaction time. |
Conclusion and Future Outlook
The use of pyrazole sulfonyl chlorides as electrophilic partners in palladium-catalyzed cross-coupling reactions represents a significant advancement in the functionalization of this medicinally important heterocycle. The desulfonylative coupling strategy provides a valuable alternative to traditional methods that rely on halo-pyrazoles, potentially offering different reactivity profiles and substrate compatibility. While the Suzuki-Miyaura coupling of these substrates is becoming increasingly established, the exploration of other transformations such as the Sonogashira, Heck, and Buchwald-Hartwig aminations remains a fertile ground for further research.
For researchers, scientists, and drug development professionals, mastering these novel coupling strategies will undoubtedly accelerate the discovery and development of new pyrazole-based therapeutics. The protocols and insights provided in this guide serve as a robust starting point for the application of this exciting and evolving area of synthetic chemistry.
References
- Caldwell, W. T., & Kornfeld, E. C. (1950). The Synthesis of Some Substituted Pyrazole-4-sulfonic Acids and Derivatives. Journal of the American Chemical Society, 72(11), 4890–4892.
- Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura and Negishi Cross-Coupling of Arenesulfonyl Chlorides and Boronic Acids or Diorganozinc Compounds. Organic Letters, 6(1), 95–98.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miura, M., & Itoh, K. (1989). Palladium-catalyzed desulfonylative cross-coupling of arenesulfonyl chlorides with organotin compounds. Chemistry Letters, 18(5), 77-78.
- Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). A Novel Palladium-Catalyzed Synthesis of Diaryl Sulfones from Arylsulfonyl Chlorides and Arylboronic Acids. Organic Letters, 6(13), 2105–2108.
- Carrow, B. P., & Hartwig, J. F. (2011).
-
Chembk. (n.d.). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Retrieved from [Link]
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.
- Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040.
- Karrouchi, K., Ramli, Y., Taoufik, J., & Ansar, M. (2018).
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
- Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). Facile One-Pot Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine. Synlett, 29(08), 1071-1075.
- Luo, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 19, 4529-4533.
- Majeed, N. S. (2018). A Literature Review on the Synthesis of Pyrazole Heterocycles. Journal of Advanced Research in Dynamical & Control Systems, 10(10), 2018.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Singh, S. K., et al. (2021). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 86(24), 17890-17895.
- Smith, A. B., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(9), 4499-4509.
- Thomas, A. A., et al. (2023).
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Yi, C., & Hua, R. (2006). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 71(6), 2535–2537.
- Zhang, Y., Liu, J., & Jia, X. (2018). A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles. Synthesis, 50(17), 3499-3505.
- Zhao, L., et al. (2021). An environmentally benign, robust Sonogashira coupling enables the synthesis of sulfonamide-based ynamides and arylynamines in water. The Journal of Organic Chemistry, 86(3), 1938-1947.
- Zheng, Y., et al. (2022). Acceptorless Dehydrogenative Coupling of 1,3-Diols with Arylhydrazines to Access Pyrazoles and 2-Pyrazolines. Organic Letters, 24(21), 3878–3883.
- BenchChem. (2025). A Comparative Guide to Pyrazole Synthesis: Traditional vs. Ionic Liquid-Supported Methods. BenchChem Technical Support.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: A Guide to the Experimental Sulfonylation of Pyrazole Derivatives
Introduction: The Significance of Sulfonylated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of a sulfonyl or sulfonamide moiety onto the pyrazole scaffold can dramatically modulate its physicochemical properties and biological activity, making the development of robust sulfonylation methods a critical endeavor for researchers in drug discovery and development.[1][3] Sulfonylated pyrazoles are key pharmacophores found in a range of therapeutic agents, including anti-inflammatory drugs and anticancer compounds.[1] This guide provides an in-depth exploration of the experimental procedures for the sulfonylation of pyrazole derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers. We will delve into both C-sulfonylation and N-sulfonylation strategies, equipping scientists with the knowledge to effectively synthesize these valuable compounds.
Mechanistic Considerations: Understanding the 'Why' Behind the 'How'
The approach to sulfonylation of a pyrazole derivative is fundamentally dictated by the desired point of attachment for the sulfonyl group: a ring carbon (C-sulfonylation) or a ring nitrogen (N-sulfonylation).
C4-Sulfonylation: Electrophilic Aromatic Substitution
The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic aromatic substitution. The most common method for C4-sulfonylation involves the use of a strong sulfonating agent, such as chlorosulfonic acid, often in combination with thionyl chloride.[1][4] The reaction proceeds through the in-situ generation of a highly electrophilic sulfonylating species which is then attacked by the pyrazole ring.
The causality behind this choice of reagents lies in their reactivity. Chlorosulfonic acid is a powerful sulfonating agent, but its reaction with the pyrazole can be aggressive. The addition of thionyl chloride helps to convert the initially formed sulfonic acid into the more reactive sulfonyl chloride in situ, driving the reaction to completion and improving yields.[1][4]
N-Sulfonylation: Nucleophilic Attack on a Sulfonyl Chloride
N-sulfonylation, in contrast, is a nucleophilic substitution reaction. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. This reaction is typically carried out in the presence of a base, which serves to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity and facilitating the reaction. The choice of base is critical; a non-nucleophilic base is preferred to avoid competing reactions with the sulfonyl chloride.
Visualizing the Workflow: A Generalized Scheme
To provide a clear overview of the process, the following diagram illustrates a generalized workflow for the sulfonylation of a pyrazole derivative.
Caption: Generalized workflow for the sulfonylation of pyrazole derivatives.
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed, self-validating systems designed for reproducibility. It is imperative to perform these reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: C4-Sulfonylation of 3,5-Dimethyl-1H-pyrazole
This protocol is adapted from a procedure described for the synthesis of pyrazole-4-sulfonamide derivatives and demonstrates a robust method for direct C4-sulfonylation.[1][4]
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane
-
Ice-cold water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.
-
In the dropping funnel, prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Under a nitrogen atmosphere, add the chlorosulfonic acid solution dropwise to the stirred pyrazole solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add thionyl chloride (1.3 eq) to the reaction mixture at 60 °C over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Self-Validation: The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting material before proceeding with the work-up. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: N-Sulfonylation of a Pyrazole Derivative
This protocol outlines a general procedure for the N-sulfonylation of a pyrazole using a sulfonyl chloride and a base.
Materials:
-
Pyrazole derivative
-
Aryl or alkyl sulfonyl chloride (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A suitable non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (1.5 eq)
Procedure:
-
Dissolve the pyrazole derivative (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add the sulfonyl chloride dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The choice of base and solvent may need to be optimized for different pyrazole substrates and sulfonyl chlorides. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction conditions and yields for the C4-sulfonylation of substituted pyrazoles, based on literature data.[4]
| Entry | Pyrazole Derivative | Sulfonylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid/SOCl₂ | Chloroform | 60 | 12 | 90 |
| 2 | 1,3,5-Trimethyl-1H-pyrazole | Chlorosulfonic acid/SOCl₂ | Chloroform | 60 | 12 | - |
| 3 | 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid | Dichloromethane | 60 | 24 | 78 |
Troubleshooting and Field-Proven Insights
-
Low Yields in C4-Sulfonylation: Incomplete reaction is a common issue. Ensure the use of a sufficient excess of chlorosulfonic acid and allow for adequate reaction time at the elevated temperature. The purity of the starting pyrazole is also critical.
-
Formation of Byproducts in N-Sulfonylation: The presence of water can lead to the hydrolysis of the sulfonyl chloride. Ensure all glassware is dry and use anhydrous solvents. If the pyrazole has multiple nucleophilic sites, regioselectivity can be an issue. Careful selection of reaction conditions and protecting groups may be necessary.
-
Difficulty in Product Isolation: Sulfonylated pyrazoles can sometimes be difficult to crystallize. Purification by column chromatography is often the most effective method.
Advanced Strategies and Future Outlook
While the classical methods described above are robust, the field is continually evolving. Modern approaches such as microwave-assisted synthesis and photocatalytic sulfonylation are gaining traction.[5][6] Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[7][8] Photocatalytic methods offer a greener alternative, often proceeding under milder conditions.[6] Furthermore, the use of pyrazole as a directing group for C-H functionalization is an expanding area of research, opening new avenues for the regioselective introduction of sulfonyl groups.[9][10][11]
Conclusion
The sulfonylation of pyrazole derivatives is a vital transformation in synthetic chemistry, providing access to a wide array of compounds with significant biological and material applications. By understanding the underlying mechanisms and following well-defined protocols, researchers can confidently synthesize these important molecules. The methods outlined in this guide provide a solid foundation for the successful execution of pyrazole sulfonylation reactions in a research setting.
References
-
Seal, K., & Banerji, B. (Year not available). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. [Link]
-
(2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
(Year not available). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. [Link]
-
(2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
(Year not available). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]
-
(Year not available). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. [Link]
-
Wu, T., et al. (2025). A new synthesis process of N-sulfonyl pyrazoles from sulfonyl hydrazines and β-diketones promoted by deep eutectic solvents. ResearchGate. [Link]
-
(Year not available). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Abdollahi, S., Abbasi, M., & Nowrouzi, N. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Publishing. [Link]
-
(2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]
-
(Year not available). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. NIH. [Link]
-
(2009). Sulfonated N-Heterocyclic carbenes and their importance in Palladium catalyzed Cross-Coupling Reactions. TUprints. [Link]
-
(Year not available). Microwave-assisted synthesis and bioevaluation of new sulfonamides. PMC - NIH. [Link]
-
(Year not available). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
(Year not available). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. ResearchGate. [Link]
-
(Year not available). Photocatalytic sulfonylation of N‐containing heterocycles; reported by... ResearchGate. [Link]
-
(2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. PMC - NIH. [Link]
- (Year not available).
-
(Year not available). Microwave Assisted Synthesis of Some Novel Sulphonamide bearing Pyrazolone Core Structure. Semantic Scholar. [Link]
-
(2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
(Year not available). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]
-
(Year not available). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
-
(2021). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters. [Link]
-
(2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. [Link]
-
(2025). Alkylation of Nitrogen-Containing Heterocycles via In Situ Sulfonyl Transfer. ResearchGate. [Link]
-
(Year not available). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
(Year not available). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Organic Chemistry Portal. [Link]
-
(2024). Removable and modifiable directing groups in C-H activation. YouTube. [Link]
-
(Year not available). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 8. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 9. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Sildenafil Analogues via Pyrazole Intermediates
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of sildenafil analogues, potent inhibitors of phosphodiesterase type 5 (PDE5). The methodologies detailed herein focus on the strategic use of pyrazole intermediates, a cornerstone in the construction of the pyrazolo[4,3-d]pyrimidinone scaffold central to sildenafil's structure. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth technical guidance, field-proven insights into experimental choices, and a framework for the logical development of novel PDE5 inhibitors. The protocols are designed to be self-validating, with an emphasis on reproducibility and scalability.
Introduction: The Rationale for Pyrazole-Based Sildenafil Analogues
Sildenafil, the active ingredient in Viagra®, was a landmark discovery in the treatment of erectile dysfunction and pulmonary hypertension.[1] Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE5, sildenafil elevates cGMP levels, leading to smooth muscle relaxation and vasodilation.[2]
The core structure of sildenafil is a pyrazolo[4,3-d]pyrimidin-7-one ring system. The pyrazole moiety, in particular, is a "privileged structure" in medicinal chemistry, known for its diverse biological activities and its ability to engage in various non-covalent interactions with biological targets.[3] In the context of PDE5 inhibition, the pyrazole ring plays a crucial role in anchoring the molecule within the active site of the enzyme.
The development of sildenafil analogues is driven by the pursuit of improved pharmacological profiles, including enhanced potency, greater selectivity over other PDE isoforms (e.g., PDE6, associated with visual disturbances), and optimized pharmacokinetic properties such as solubility and bioavailability.[4] The synthetic accessibility and versatility of pyrazole intermediates make them ideal starting points for the systematic exploration of the chemical space around the sildenafil scaffold.
Core Synthetic Strategy: A Modular Approach
The synthesis of sildenafil analogues via pyrazole intermediates can be conceptually divided into three main stages, offering a modular approach to generate a library of compounds. This strategy allows for late-stage diversification, a key advantage in medicinal chemistry programs.
Sources
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Sulfonamides
Introduction: The Significance of Pyrazole Sulfonamides and the Imperative for Rigorous Analytical Characterization
Pyrazole sulfonamides represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The fusion of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the sulfonamide functional group gives rise to molecules with unique physicochemical properties and pharmacological profiles.[1][2] Given their therapeutic potential, the comprehensive analytical characterization of these compounds is a critical prerequisite for advancing drug discovery programs, ensuring quality control, and meeting regulatory standards.
This guide provides a detailed overview of the key analytical methodologies for the thorough characterization of pyrazole sulfonamides. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices. The aim is to equip the reader with the expertise to perform robust and reliable analyses, ensuring the integrity and validity of their findings.
A Multi-faceted Approach to Characterization: An Integrated Workflow
The comprehensive characterization of pyrazole sulfonamides necessitates a multi-modal analytical approach. Each technique provides a unique piece of the puzzle, and their combined application ensures a holistic understanding of the molecule's identity, purity, structure, and physicochemical properties.
Caption: Integrated workflow for the characterization of pyrazole sulfonamides.
Chromatographic Techniques: Assessing Purity and Identity
Chromatographic methods are indispensable for determining the purity of synthesized pyrazole sulfonamides and for confirming their molecular identity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for assessing the purity of chemical compounds. The choice of the stationary and mobile phases is critical for achieving optimal separation of the target compound from impurities and starting materials.
Rationale for Method Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like many pyrazole sulfonamides. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with a modifier like formic acid or ammonium acetate, is optimized to achieve good peak shape and resolution.[3]
Protocol: Reversed-Phase HPLC for Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the pyrazole sulfonamide derivative.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of mobile phase components) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[4]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Waters XBridge C18, 50 mm × 2.1 mm, 3.5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm, or determined by a UV scan).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100%.
-
| Parameter | Typical Value | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 3-5 µm particles | Good retention and separation for moderately polar compounds. |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Provides good peak shape and ionization efficiency for MS detection. |
| Flow Rate | 0.5 - 1.0 mL/min | Optimal for analytical scale columns to ensure good separation. |
| Detection | UV at 254 nm or PDA | Many pyrazole sulfonamides have a UV chromophore. PDA allows for peak purity analysis. |
Table 1: Typical HPLC Parameters for Pyrazole Sulfonamide Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for confirming the molecular weight of the target compound.
Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and semi-polar molecules like pyrazole sulfonamides, typically resulting in the protonated molecule [M+H]+.[1]
Protocol: LC-MS for Molecular Weight Confirmation
-
Sample Preparation:
-
Prepare the sample as described for HPLC analysis, but at a lower concentration (e.g., 10-100 µg/mL).
-
-
Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument for high-resolution mass spectrometry).[1]
-
LC Conditions: Use the same or similar conditions as the developed HPLC method.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[5]
-
Scan Range: A range that includes the expected molecular weight of the compound (e.g., 100-1000 m/z).
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of the target compound.
-
Identify the molecular ion peak (e.g., [M+H]+) and confirm that the observed mass corresponds to the calculated molecular weight of the pyrazole sulfonamide.
-
Spectroscopic Techniques: Unraveling the Molecular Structure
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for the unambiguous elucidation of the chemical structure of pyrazole sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of its connectivity and stereochemistry.[6]
Rationale for Method Selection: A combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is typically required for complete structural assignment.[6][7] Deuterated solvents such as DMSO-d₆ or CDCl₃ are chosen based on the solubility of the compound.
Protocol: NMR for Structural Characterization
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazole sulfonamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
1D Experiments:
-
Acquire a ¹H NMR spectrum to identify the types and number of protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds), which is crucial for connecting different parts of the molecule.[6]
-
-
-
Data Analysis and Structure Elucidation:
-
Process the NMR data using appropriate software.
-
Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra. For instance, the chemical shifts of protons on the pyrazole ring and the sulfonamide NH proton are characteristic.[7]
-
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 0-12 | Number of protons, their chemical environment, and spin-spin coupling. |
| ¹³C | 0-200 | Number and types of carbon atoms (aliphatic, aromatic, carbonyl). |
Table 2: Typical NMR Chemical Shift Ranges for Pyrazole Sulfonamides.
X-ray Crystallography: The Definitive Structure
For crystalline pyrazole sulfonamides, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.
Rationale for Method Selection: This technique is the gold standard for structural determination, providing precise information on bond lengths, bond angles, and stereochemistry.[8]
Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the pyrazole sulfonamide of sufficient size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Caption: Overview of analytical techniques and the information they provide.
Method Validation: Ensuring Trustworthiness and Reliability
For use in regulated environments, such as pharmaceutical development, the analytical methods themselves must be validated to ensure they are fit for purpose.[9][10]
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical characterization of pyrazole sulfonamides is a critical and multifaceted endeavor that underpins their development as potential therapeutic agents. By employing a strategic combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structure of these important molecules. The protocols and rationale outlined in this guide provide a solid foundation for the robust and reliable characterization of novel pyrazole sulfonamide derivatives, ultimately contributing to the advancement of drug discovery and development.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available at: [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
-
Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link]
-
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]
-
NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins. Carbohydrate Polymers. Available at: [Link]
-
Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta. Available at: [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins. Carbohydrate Polymers. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
X‐ray single crystal structure of 3 a. ResearchGate. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
-
Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey. Preprints.org. Available at: [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. Available at: [Link]
-
Structure Elucidation of a Pyrazolo[7][11]pyran Derivative by NMR Spectroscopy. Molecules. Available at: [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scitepress.org [scitepress.org]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A High-Throughput Screening Workflow for the Identification of Covalent Inhibitors from a 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride Derivative Library
Abstract
The discovery of targeted covalent inhibitors has become a significant strategy in drug development, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride scaffold represents a promising starting point for generating such inhibitors, combining a well-established pharmacophore, the pyrazole ring, with a reactive sulfonyl chloride warhead.[1][2] This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and validate covalent inhibitors from a library of these derivatives. We detail a robust biochemical workflow, from primary screening and hit triage to mechanistic validation, emphasizing the critical steps required to eliminate artifacts and confirm a covalent mode of action.
Introduction: The Rationale for Screening Pyrazole Sulfonyl Chlorides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of clinical conditions.[3] Its synthetic tractability and favorable physicochemical properties make it an ideal core for chemical library design. When functionalized with a sulfonyl chloride moiety, these derivatives are transformed into electrophilic probes capable of forming stable, covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine) on a protein target.[4] This covalent targeting strategy has shifted from accidental discovery to rational design, providing a powerful method for developing highly selective and potent inhibitors, particularly for targets that have proven "undruggable" by traditional small molecules.[5][6]
High-throughput screening (HTS) is an indispensable tool for interrogating large chemical libraries to identify active compounds, or "hits".[7][8] However, screening for covalent inhibitors introduces unique challenges. The inherent reactivity of the electrophilic warhead can lead to non-specific binding and a high rate of false positives.[9] Therefore, a successful HTS campaign for covalent inhibitors must incorporate a rigorous, multi-step validation cascade designed to differentiate true, target-specific binders from promiscuous reactive compounds and assay artifacts.[10]
This guide outlines a complete workflow for such a campaign, using a protein kinase as a representative target class, given their prominence in drug discovery and the successful application of covalent inhibition strategies.[11]
The Strategic HTS Workflow: From Primary Hit to Validated Covalent Inhibitor
A successful screening campaign is a phased process that systematically funnels a large library down to a small number of high-quality, validated hits. Our recommended workflow is designed to maximize efficiency while ensuring data integrity at each stage.
Caption: Overall HTS workflow for covalent inhibitor discovery.
Phase 1: Primary HTS Campaign Protocol
The primary screen aims to rapidly assess every compound in the library at a single concentration to identify initial hits. For a kinase target, a fluorescence-based assay that detects the universal product, ADP, is a robust and cost-effective choice.[12]
Assay Principle
The protocol utilizes an enzyme-coupled fluorescence assay to quantify kinase activity. The ADP produced by the kinase reaction is converted into a fluorescent signal through a series of enzymatic steps. Inhibitors of the kinase will reduce the amount of ADP produced, resulting in a lower fluorescence signal. This method is highly sensitive and amenable to automation.[12][13][14]
Caption: Principle of the coupled-enzyme fluorescence kinase assay.
Materials and Reagents
| Reagent/Material | Specification | Supplier | Purpose |
| Assay Plates | 384-well, low-volume, black, solid bottom | Greiner Bio-One | HTS plate format |
| Compound Library | This compound derivatives | In-house/Vendor | Test compounds |
| Target Protein | Recombinant Human Kinase (e.g., BTK, EGFR) | In-house/Vendor | Biological target |
| Substrate | Poly-Glu-Tyr (4:1) or specific peptide | Sigma-Aldrich | Kinase substrate |
| ATP | Adenosine 5'-triphosphate, disodium salt | Sigma-Aldrich | Co-factor |
| Detection Kit | ADP-Glo™, Kinase-Glo®, or similar | Promega | Signal generation |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | In-house | Reaction buffer |
| DMSO | Dimethyl sulfoxide, cell-culture grade | Sigma-Aldrich | Compound solvent |
| Positive Control | Staurosporine or known covalent inhibitor | Tocris | Assay validation |
Step-by-Step Primary Screening Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo®), transfer 20 nL of each library compound (from 10 mM DMSO stock) into columns 3-22 of the assay plate. This results in a final compound concentration of 10 µM.
-
Transfer 20 nL of DMSO to columns 1, 2, 23, and 24 to serve as negative (high signal) controls.
-
Transfer 20 nL of a 10 mM stock of Staurosporine to designated wells in columns 23 and 24 to serve as positive (low signal) controls.
-
-
Enzyme & Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in assay buffer containing the target kinase and peptide substrate at their 2X final concentration (e.g., 2 nM kinase, 200 nM substrate).
-
Dispense 10 µL of the 2X enzyme/substrate solution into all wells of the assay plate.
-
Centrifuge the plate briefly (1 min at 1,000 rpm) to mix.
-
Incubate for 30 minutes at room temperature. Rationale: This pre-incubation step allows the covalent inhibitors to react with the target protein before the kinase reaction is initiated.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The concentration should be at the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Add 10 µL of the 2X ATP solution to all wells to start the reaction.
-
Centrifuge the plate briefly.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 20 µL of the ADP detection reagent (prepared according to the manufacturer's instructions) to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a compatible plate reader (e.g., PHERAstar, EnVision).
-
Data Analysis and Quality Control
Data integrity is paramount in HTS.[15] Raw fluorescence values are normalized to percent inhibition using the on-plate controls.
Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Quality Control Metrics: A plate is considered valid if it meets the following criteria:
| Metric | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - (3*(SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| S/B Ratio | Mean_neg / Mean_pos | ≥ 10 | Signal-to-Background ratio, indicating the dynamic range of the assay. |
Hit Selection: Compounds demonstrating a percent inhibition ≥ 50% (or > 3 standard deviations from the negative control mean) are selected as primary hits for the next phase.
Phase 2 & 3: Hit Confirmation, Triage, and Validation
Primary hits are merely candidates. A rigorous triage process is essential to eliminate false positives and focus resources on the most promising compounds.[9][10]
Caption: Decision cascade for hit triage and validation.
Protocol: IC₅₀ Determination
-
Create an 11-point, 3-fold serial dilution of each confirmed hit in DMSO.
-
Repeat the primary assay protocol, plating the compound dilutions instead of a single concentration.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Assay Interference Counter-Screen
Rationale: To identify compounds that interfere with the detection reagents (e.g., inhibit the luciferase enzyme in a luminescence-based assay) rather than the primary target.
-
Run the primary assay protocol exactly as before, but omit the target kinase enzyme from the "Enzyme & Substrate Addition" step.
-
Active compounds in this format are interfering with the assay's detection system and should be flagged as artifacts.
Protocol: Orthogonal Validation using Mass Spectrometry
Rationale: To confirm that the hit compound directly engages the target protein in a way that is independent of the primary assay technology.
-
Incubate the target kinase (e.g., 5 µM) with the hit compound (e.g., 25 µM) for 60 minutes.
-
Analyze the intact protein by Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
A successful hit will show a new peak corresponding to the mass of the protein plus the mass of the compound, confirming the formation of a covalent adduct.[16][17] This provides unambiguous evidence of direct target engagement.
Phase 4: Covalent Mechanism of Action (MoA) Validation
For hits that pass the validation cascade, the final step is to confirm a covalent and irreversible mechanism of action.
Protocol: Time-Dependent Inhibition Assay
Rationale: The formation of a covalent bond is a time-dependent process. Unlike reversible inhibitors, which reach equilibrium quickly, a covalent inhibitor's effect will increase with longer pre-incubation times.
-
Set up multiple assay plates.
-
Add the hit compound and target kinase to the plates.
-
Vary the pre-incubation time (e.g., 0, 15, 30, 60, 120 minutes) before initiating the kinase reaction with ATP.
-
A leftward shift in the IC₅₀ curve with increasing pre-incubation time is a hallmark of covalent inhibition.[9]
Protocol: Jump Dilution for Irreversibility
Rationale: To determine if the inhibitor's effect can be reversed by dilution. The enzyme-inhibitor complex of a reversible inhibitor will dissociate upon dilution, restoring enzyme activity. A covalent complex will not.[18]
-
Incubate the kinase with a high concentration of the inhibitor (e.g., 10x IC₅₀) to ensure full binding.
-
After incubation, perform a rapid, large-volume dilution (e.g., 100-fold) into a reaction mix containing the substrate and ATP.
-
Monitor enzyme activity over time immediately after dilution.
-
An irreversible covalent inhibitor will show little to no recovery of enzyme activity, whereas a reversible inhibitor will show a time-dependent return of activity.[18]
Safety and Handling Precautions
This compound and its derivatives are reactive electrophiles and should be handled with care.[19]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[20]
-
Handling: Handle compounds in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[19][21] Sulfonyl chlorides can react with moisture and should be stored in a desiccator.
-
Disposal: Dispose of chemical waste according to institutional and local environmental regulations.
Conclusion
The workflow described in this application note provides a robust and validated framework for the high-throughput screening of this compound derivatives to identify novel covalent inhibitors. By integrating a multi-stage process of primary screening, rigorous hit triage, and specific mechanistic assays, this protocol enables researchers to confidently identify high-quality, validated hits. The emphasis on orthogonal validation and the elimination of common HTS artifacts is critical for ensuring that downstream drug discovery efforts are focused on compounds with a genuine and specific covalent mode of action.
References
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK.
- HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed.
- From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.
- Current status of pyrazole and its biological activities. PubMed Central.
- Development of synthetic chloride transporters using high-throughput screening and machine learning. Digital Discovery (RSC Publishing).
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
- SAFETY D
- The Current Toolbox for Covalent Inhibitors: From Hit Identific
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed.
- Kinase assays. BMG LABTECH.
- Effective Strategies for Successful Hit Identification in Drug Discovery.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PubMed Central.
- Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
- KINASE PROFILING & SCREENING. Reaction Biology.
- Primary high-throughput screening (HTS) data quality control review.
- Safety D
- Fluorometric Enzyme Assays.
- Four Well-Established Strategies Used in Hit Identific
- Covalent inhibitor drug discovery. Domainex.
- Data quality standards of practice for national HIV estim
- A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PubMed Central.
- SAFETY D
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- QUALITY ASSURANCE OF HIV TESTING. NCBI.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Four Well-Established Strategies Used in Hit Identification [clinicalresearchnewsonline.com]
- 9. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 15. researchgate.net [researchgate.net]
- 16. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]
- 17. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. angenechemical.com [angenechemical.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.ca [fishersci.ca]
Mastering the Synthesis of N-Alkylated Pyrazoles: A Comprehensive Guide to Protocols and Regioselectivity
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and agrochemicals underscores the critical importance of methodologies for its functionalization. Among these, N-alkylation stands out as a pivotal transformation, profoundly influencing the physicochemical and pharmacological properties of the resulting molecules. However, the inherent asymmetry of many pyrazole systems presents a significant challenge: the control of regioselectivity between the N1 and N2 positions.
This comprehensive guide provides an in-depth exploration of the N-alkylation of pyrazoles, moving beyond a simple recitation of procedures. Herein, we dissect the causality behind experimental choices, offering a framework for rational method selection and optimization. We will delve into a range of protocols, from classical base-mediated approaches to modern catalytic and energy-assisted techniques, each validated by authoritative literature and presented with the clarity required for direct application in the laboratory.
The Duality of Pyrazole's Nitrogen: Understanding the Challenge of Regioselectivity
The N-alkylation of an unsymmetrically substituted pyrazole can lead to two regioisomeric products: the N1- and N2-alkylated pyrazoles. The similar nucleophilicity of the two nitrogen atoms often results in the formation of a mixture of these isomers, complicating purification and reducing the overall efficiency of the synthetic route.[1] The ability to selectively steer the alkylation towards a single isomer is therefore a paramount objective in the synthesis of pyrazole-containing compounds.
The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the C3 and C5 positions, can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom. This often leads to a preference for alkylation at the less hindered nitrogen.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the electron density and, consequently, the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the neighboring nitrogen, while electron-donating groups can enhance it.
-
Nature of the Base and Counter-ion: The choice of base is critical in determining the regioselectivity. The size and coordinating ability of the cation associated with the base can influence the position of the counter-ion in the pyrazolide anion intermediate, thereby directing the approach of the electrophile.[1]
-
The Alkylating Agent: The structure of the alkylating agent itself can play a role. Bulky electrophiles will preferentially react at the less sterically encumbered nitrogen atom.
-
Solvent and Temperature: The polarity of the solvent can affect the solvation of the pyrazolide anion and the counter-ion, influencing the regiochemical outcome. Temperature can also impact the kinetic versus thermodynamic control of the reaction.
A Toolkit of N-Alkylation Methodologies: Protocols and Mechanistic Insights
This section presents a curated selection of detailed protocols for the N-alkylation of pyrazoles, each accompanied by an explanation of the underlying principles that govern its efficacy and regioselectivity.
The Classical Approach: Base-Mediated N-Alkylation
This is the most traditional and widely used method for pyrazole N-alkylation. It involves the deprotonation of the pyrazole NH with a suitable base to form a pyrazolide anion, which then acts as a nucleophile to attack an alkyl halide or other electrophile.
Core Principle: The reaction proceeds via a standard SN2 mechanism. The choice of base and reaction conditions is paramount in controlling the regioselectivity.
Protocol 1: N-Alkylation using Sodium Hydride (NaH)
This protocol is particularly effective for achieving high yields and, in many cases, good regioselectivity. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate or Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole.
-
Add anhydrous DMF or THF to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the desired N-alkylated pyrazole.
Causality and Control: The use of a strong base like NaH leads to the formation of a "naked" pyrazolide anion in a polar aprotic solvent like DMF. In this scenario, the regioselectivity is often governed by the inherent electronic and steric properties of the pyrazole. For instance, a bulky substituent at the C3 position will generally direct alkylation to the N1 position.
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)
This protocol employs a milder base and is often used for large-scale synthesis due to its lower cost and easier handling compared to NaH.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0-3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Alkyl Halide (1.1-1.5 eq)
-
Water
-
Ethyl Acetate or Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a round-bottom flask, add the substituted pyrazole, potassium carbonate, and anhydrous acetonitrile or DMF.
-
Stir the suspension vigorously and add the alkyl halide.
-
Heat the reaction mixture to a temperature between room temperature and reflux (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Control: With a weaker base like K₂CO₃, the equilibrium between the pyrazole and the pyrazolide anion is more dynamic. The potassium counter-ion can coordinate with the pyrazolide anion, and this interaction can influence the regioselectivity. In some cases, the use of K₂CO₃ can lead to different regioisomeric ratios compared to NaH.
Phase-Transfer Catalysis (PTC): Bridging the Phases for Efficient Alkylation
Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase). In the context of pyrazole N-alkylation, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the pyrazolide anion from the aqueous or solid phase into the organic phase where it can react with the alkyl halide.
Core Principle: PTC enhances the reaction rate by bringing the nucleophile (pyrazolide anion) into the same phase as the electrophile (alkyl halide), often allowing for the use of milder reaction conditions and inexpensive inorganic bases.
Protocol 3: N-Alkylation under Phase-Transfer Catalysis
This protocol is particularly advantageous for its operational simplicity and often avoids the need for anhydrous solvents.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (solid, 5.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene or Dichloromethane (optional, for solid-liquid PTC)
-
Water
-
Ethyl Acetate or Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure (Solid-Liquid PTC):
-
In a round-bottom flask, combine the substituted pyrazole, potassium hydroxide or potassium carbonate, and tetrabutylammonium bromide.
-
Add the alkyl halide to the mixture. If performing the reaction with a solvent, add toluene to achieve a 0.5 M concentration of the pyrazole.[2]
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Upon completion, add water to dissolve the inorganic salts.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Control: The regioselectivity in PTC can be influenced by the structure of the phase-transfer catalyst and the nature of the ion pair formed in the organic phase. The bulky tetra-alkylammonium cation can sterically influence the approach of the alkyl halide to the pyrazolide anion.
Microwave-Assisted N-Alkylation: Accelerating Synthesis with Focused Energy
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.
Core Principle: Microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This can overcome activation energy barriers more efficiently than conventional heating.
Protocol 4: Microwave-Assisted N-Alkylation
This protocol is ideal for rapid reaction optimization and library synthesis.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Alkyl Halide (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous DMF or NMP (minimal amount)
-
Microwave reactor vials
Step-by-Step Procedure:
-
In a microwave reactor vial, combine the substituted pyrazole, potassium carbonate, and the alkyl halide.
-
Add a minimal amount of DMF or NMP (just enough to wet the solid mixture).[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[3] The reaction progress can be monitored by TLC if the reaction is paused.
-
After the reaction is complete, cool the vial to room temperature.[3]
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Control: The high temperatures and rapid heating achieved under microwave irradiation can sometimes lead to different regioselectivity compared to conventional heating, potentially favoring the thermodynamically more stable product.
The Mitsunobu Reaction: A Mild Alternative for N-Alkylation
The Mitsunobu reaction provides a mild and versatile method for the N-alkylation of pyrazoles using an alcohol as the alkylating agent. This reaction proceeds with inversion of configuration at the alcohol's stereocenter, a feature that can be exploited in stereoselective synthesis.
Core Principle: The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The activated alcohol is then displaced by the pyrazole nucleophile in an SN2 fashion.
Protocol 5: N-Alkylation via the Mitsunobu Reaction
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous THF or Dichloromethane
-
Silica gel for chromatography
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted pyrazole, the alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DEAD or DIAD dropwise to the stirred solution. An exothermic reaction is often observed, and a precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can often be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel.
Causality and Control: The regioselectivity of the Mitsunobu reaction is influenced by the steric environment around the two nitrogen atoms of the pyrazole. The bulky phosphonium intermediate formed in situ will preferentially be attacked by the less sterically hindered nitrogen atom.
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further illuminate the principles discussed, the following diagrams, rendered in Graphviz DOT language, illustrate the key mechanistic steps and experimental workflows.
Caption: General workflow for classical N-alkylation of pyrazoles.
Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.
Data-Driven Decisions: A Comparative Overview of N-Alkylation Methods
To facilitate the selection of the most appropriate N-alkylation method, the following table summarizes the key features, advantages, and disadvantages of the protocols described.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Regioselectivity Control |
| Classical (NaH) | NaH, Alkyl Halide | Anhydrous DMF/THF, 0 °C to RT | High yields, irreversible deprotonation | Requires anhydrous conditions, handling of NaH | Primarily governed by substrate sterics and electronics |
| Classical (K₂CO₃) | K₂CO₃, Alkyl Halide | MeCN/DMF, RT to reflux | Milder, less expensive, easier scale-up | Slower reaction times, may require heating | Can be influenced by the cation and solvent |
| Phase-Transfer Catalysis | KOH/K₂CO₃, Alkyl Halide, TBAB | Toluene or solvent-free, RT to 60 °C | Mild conditions, no need for anhydrous solvents, simple workup | Catalyst may be required | Influenced by catalyst structure and ion-pairing |
| Microwave-Assisted | K₂CO₃, Alkyl Halide | DMF/NMP, 100-150 °C, 5-20 min | Drastically reduced reaction times, high yields | Requires specialized equipment | Can favor thermodynamic product due to high temperatures |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Anhydrous THF, 0 °C to RT | Mild conditions, uses alcohols, stereoinversion | Byproduct removal can be difficult | Primarily sterically controlled |
Conclusion: A Strategic Approach to N-Alkylated Pyrazole Synthesis
The successful and regioselective N-alkylation of pyrazoles is a testament to the chemist's ability to understand and manipulate the subtle interplay of steric, electronic, and reaction-condition-dependent factors. This guide has provided a comprehensive overview of the primary methodologies employed for this critical transformation, complete with detailed, actionable protocols and the mechanistic rationale behind them. By leveraging this knowledge, researchers and drug development professionals can make informed decisions in their synthetic endeavors, leading to more efficient and selective access to this vital class of heterocyclic compounds. The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly further refine our ability to master the art of pyrazole N-alkylation.
References
-
Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]
-
Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]
-
Halpern, M. (2017). N-Alkylations Using Catalytic Tetrabutylammonium Iodide. PTC Organics, Inc.[Link]
-
Organic Synthesis. Mitsunobu Reaction. [Link]
-
O'Brien, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 127-143. [Link]
-
Sloop, J. C., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molbank, 2025(1), M1345. [Link]
-
Kola, S. S., et al. (2022). Synthesis of Substituted Pyrazoles using Ionic Liquid. International Journal of Scientific Research in Science and Technology, 9(15). [Link]
-
Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]
-
Singh, P. P., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5948. [Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support center for the synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. My approach is rooted in established chemical principles and field-proven insights to ensure you can confidently execute this procedure.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the direct chlorosulfonation of the 1-Ethyl-5-methyl-1H-pyrazole precursor using chlorosulfonic acid. This electrophilic substitution reaction targets the C4 position of the pyrazole ring, which is activated for such reactions.
Q2: My reaction is turning black or producing a lot of char. What's happening?
This often indicates that the reaction is too exothermic and the temperature is not being adequately controlled. Chlorosulfonic acid is a very strong and corrosive reagent. Uncontrolled temperature can lead to degradation of the starting material and the product. Careful, slow addition of the pyrazole to the chlorosulfonic acid at low temperatures (e.g., 0 °C) is crucial.[1]
Q3: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[1][2] You can spot the reaction mixture on a TLC plate and compare it to your starting material to see if the starting material is being consumed. Developing a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) will be necessary to achieve good separation.
Q4: The product, this compound, seems to be unstable. How should I handle and store it?
Sulfonyl chlorides, particularly those of heteroaromatics, can be sensitive to moisture and may degrade over time.[3] It is best to use the product immediately after preparation. If storage is necessary, it should be kept in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20 °C is recommended).[3]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of potential issues, their root causes, and corrective actions to improve the yield and purity of your this compound synthesis.
Issue 1: Low or No Yield of the Desired Product
A low yield of the target sulfonyl chloride is a common frustration. The causes can be multifaceted, ranging from the quality of reagents to the reaction conditions.
| Potential Cause | Underlying Science | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is no longer visible. If the reaction stalls, consider extending the reaction time or slowly increasing the temperature. One similar procedure for a substituted pyrazole suggests a reaction time of 10 hours at 60 °C after the initial addition.[1] |
| Degradation of Starting Material or Product | The highly acidic and oxidative nature of chlorosulfonic acid can lead to the decomposition of the pyrazole ring if the temperature is not strictly controlled. | Maintain a low temperature (0-5 °C) during the addition of the pyrazole to the chlorosulfonic acid. The addition should be done dropwise or in small portions. |
| Moisture in the Reaction | Chlorosulfonic acid reacts violently with water. Any moisture present in the glassware or reagents will consume the chlorosulfonic acid and can lead to unwanted side reactions. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if applicable. Handle chlorosulfonic acid in a fume hood with appropriate personal protective equipment. |
| Sub-optimal Reagent Stoichiometry | An insufficient amount of chlorosulfonic acid will lead to an incomplete reaction. | A significant excess of chlorosulfonic acid is typically used. For a related synthesis, a ratio of approximately 5.5 equivalents of chlorosulfonic acid to the pyrazole was used.[1] |
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate the purification process and lower the overall yield.
| Potential Cause | Underlying Science | Recommended Solution |
| Di-sulfonation or Isomer Formation | While the C4 position is electronically favored, under harsh conditions, substitution at other positions or di-sulfonation could occur. | Strict control of reaction temperature and stoichiometry is key. Using the minimum necessary amount of chlorosulfonic acid and maintaining a low temperature can enhance regioselectivity. |
| Hydrolysis of the Sulfonyl Chloride | The sulfonyl chloride product can hydrolyze back to the corresponding sulfonic acid during workup if exposed to an excess of water for a prolonged period. | When quenching the reaction with ice water, do so efficiently and move to the extraction step promptly. The use of a non-polar organic solvent for extraction will help to quickly separate the product from the aqueous acid.[1][2] |
| Presence of Thionyl Chloride Byproducts | Some procedures recommend the addition of thionyl chloride, which can help to drive the reaction to completion but may also introduce its own set of impurities if not removed properly.[1] | If thionyl chloride is used, ensure it is completely removed under vacuum after the reaction is complete. |
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating the pure sulfonyl chloride can be challenging.
| Potential Cause | Underlying Science | Recommended Solution |
| Product is an Oil or Low-Melting Solid | The final product may not be a crystalline solid, making isolation by filtration difficult. | After quenching and extraction, the organic layer should be dried over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.[1][2] The solvent can then be removed under reduced pressure. Be cautious with temperature during solvent removal to avoid product decomposition. |
| Co-elution of Impurities during Chromatography | If column chromatography is used for purification, impurities may have similar polarities to the product, leading to poor separation. | Careful selection of the eluent system is critical. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can improve separation. |
| Product Degradation on Silica Gel | The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds like sulfonyl chlorides. | To mitigate this, the silica gel can be washed with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrated with the starting eluent before loading the sample. Alternatively, a different stationary phase like alumina could be considered. |
Experimental Protocols
Here are detailed, step-by-step methodologies for the key experiments.
Protocol 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole (Precursor)
A common route to N-alkylated pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For 1-Ethyl-5-methyl-1H-pyrazole, a plausible synthesis would start from pentane-2,4-dione and ethylhydrazine.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentane-2,4-dione (1.0 eq) and a suitable solvent such as ethanol.
-
Slowly add ethylhydrazine sulfate (1.0 eq) and a base like sodium acetate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Ethyl-5-methyl-1H-pyrazole.
-
Purify by vacuum distillation or column chromatography if necessary.
Protocol 2: Chlorosulfonation of 1-Ethyl-5-methyl-1H-pyrazole
This protocol is adapted from general procedures for the chlorosulfonation of N-alkylpyrazoles.[1]
Step-by-Step Methodology:
-
In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add chlorosulfonic acid (approx. 5.5 eq) and cool the flask to 0 °C in an ice bath.
-
Slowly, add 1-Ethyl-5-methyl-1H-pyrazole (1.0 eq) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C.
-
Stir the reaction at 60 °C for 10-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture back down to 0 °C.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.[1][2]
-
Combine the organic extracts and wash with cold saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate eluent system.
Visualizing the Workflow
To aid in your experimental planning, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (2023-07-13). PubMed Central. [Link]
-
Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles | Request PDF. ResearchGate. [Link]
-
(PDF) Chlorosulfonation of N-Arylmaleimides. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega. (2023-07-13). ACS Publications. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC. NIH. [Link]
Sources
Side reactions in sulfonamide synthesis with pyrazole sulfonyl chloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of sulfonamides using pyrazole sulfonyl chloride. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and side reactions encountered during this synthesis. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles to proactively optimize your synthetic strategies.
Introduction to Pyrazole Sulfonamide Synthesis
The synthesis of sulfonamides from pyrazole sulfonyl chlorides and amines is a cornerstone reaction in medicinal chemistry, yielding compounds with a wide range of biological activities.[1] The pyrazole moiety is a significant pharmacophore, and its combination with a sulfonamide group often leads to potent therapeutic agents.[1][2] The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the pyrazole sulfonyl chloride, displacing the chloride and forming a stable S-N bond. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired product. This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.
Troubleshooting Guide: Common Side Reactions and Solutions
This section details the most frequently encountered side reactions during pyrazole sulfonamide synthesis and provides step-by-step guidance to mitigate them.
Problem 1: Low or No Yield of the Desired Sulfonamide
A low yield is a common frustration in sulfonamide synthesis. The primary culprit is often the hydrolysis of the highly reactive pyrazole sulfonyl chloride starting material.[3]
Visualizing the Problem: The Hydrolysis Side Reaction
Caption: Hydrolysis of pyrazole sulfonyl chloride.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Optimize the Base: The choice of base is critical. A non-nucleophilic, sterically hindered organic base is often preferred to scavenge the HCl byproduct without competing with the amine nucleophile.
-
Recommended: Diisopropylethylamine (DIPEA) has been shown to give better yields compared to less hindered bases like triethylamine (TEA).[1]
-
Avoid: Protic bases or those containing water (e.g., aqueous sodium bicarbonate) should be avoided in the initial reaction setup.
-
-
Control Stoichiometry: Use a slight excess of the amine (typically 1.1–1.2 equivalents) to drive the reaction to completion and ensure that the valuable pyrazole sulfonyl chloride is fully consumed by the desired nucleophile.[4]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction.[1] If the reaction stalls, a gentle increase in temperature may be beneficial, but be cautious as this can also promote side reactions.
Problem 2: Formation of an Unexpected Side Product - The Sulfonic Acid
If your final product is highly polar and water-soluble, and you observe a significant mass corresponding to the hydrolyzed sulfonyl chloride in your mass spectrometry analysis, it is likely that the sulfonic acid has formed.
Troubleshooting Steps:
-
Prevention is Key: The best approach is to prevent its formation by strictly adhering to anhydrous conditions as described above.
-
Use of Thionyl Chloride: In the preparation of the pyrazole sulfonyl chloride itself from the corresponding sulfonic acid, the use of a mixture of chlorosulfonic acid and thionyl chloride can help to minimize the presence of residual sulfonic acid.[1]
-
Purification: If the sulfonic acid does form, it can often be separated from the desired sulfonamide by column chromatography, though its high polarity may require a more polar solvent system. An aqueous workup can also sometimes remove the water-soluble sulfonic acid.[1]
Problem 3: Regioselectivity Issues - N-Sulfonylation vs. C-Sulfonylation of the Pyrazole Ring
Pyrazoles possess two nitrogen atoms, and depending on the substitution pattern and reaction conditions, there can be ambiguity as to which nitrogen is sulfonated, or if C-sulfonylation occurs. Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position.[5]
Visualizing the Regioselectivity Challenge
Caption: Potential sites of sulfonylation on a pyrazole ring.
Troubleshooting and Control Strategies:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct the sulfonylation to the less sterically hindered nitrogen atom.[6]
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the reactivity of the adjacent nitrogen.[7][8]
-
Protecting Groups: If regioselectivity is a persistent issue, consider protecting one of the pyrazole nitrogens with a suitable protecting group that can be removed after the sulfonylation step.
-
Reaction Conditions: The choice of base and solvent can influence the tautomeric equilibrium of the pyrazole, which in turn can affect the site of sulfonylation. Experiment with different non-polar and polar aprotic solvents to find the optimal conditions for your specific substrate.
Problem 4: Formation of Bis-sulfonated Amine
With primary amines (R-NH2), there is a possibility of a second sulfonylation reaction occurring on the nitrogen of the newly formed sulfonamide, leading to a bis-sulfonated product.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the pyrazole sulfonyl chloride, using no more than one equivalent relative to the primary amine.
-
Use Excess Amine: Using a larger excess of the primary amine can statistically favor the formation of the mono-sulfonated product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second sulfonylation, which typically has a higher activation energy.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for pyrazole sulfonamide synthesis?
A1: Dichloromethane (DCM) and chloroform are commonly used and often give good yields.[1] Tetrahydrofuran (THF) can also be used, but reactions may proceed more slowly.[1] The optimal solvent will depend on the solubility of your specific reactants. Always use anhydrous solvents.
Q2: Which base should I use, and how much?
A2: A non-nucleophilic, sterically hindered organic base like diisopropylethylamine (DIPEA) is highly recommended.[1] Typically, 1.5 to 2.0 equivalents of the base are used to neutralize the HCl generated during the reaction.
Q3: How can I effectively purify my pyrazole sulfonamide?
A3: Column chromatography on silica gel is the most common method for purifying pyrazole sulfonamides.[1] The choice of eluent will depend on the polarity of your product, but mixtures of hexanes and ethyl acetate are a good starting point. Recrystallization can also be an effective purification technique for solid products.[9]
Q4: My pyrazole sulfonyl chloride seems to be degrading upon storage. How can I prevent this?
A4: Pyrazole sulfonyl chlorides can be sensitive to moisture and heat. It is best to use them immediately after preparation. If storage is necessary, keep them in a tightly sealed container under an inert atmosphere in a refrigerator or freezer. A study on the stability of heteroaromatic sulfonyl chlorides indicated that pyrazole-derived sulfonyl chlorides are generally more stable than many other five-membered heterocyclic sulfonyl halides.[10]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazole Sulfonamides
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.05 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flame-dried flask, dissolve the pyrazole sulfonyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by TLC or LC-MS.[1]
-
Workup: Upon completion, add cold water to the reaction mixture and stir for 10 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole sulfonamide.[1]
Protocol 2: Preparation of Pyrazole-4-sulfonyl Chloride
This protocol is adapted from a literature procedure for the synthesis of pyrazole-4-sulfonyl chloride.[1]
-
Preparation: In a three-necked, flame-dried flask equipped with a dropping funnel, thermometer, and mechanical stirrer under an inert atmosphere, add chloroform. Cool the flask to 0 °C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (5.5 equivalents) to the stirred chloroform.
-
Addition of Pyrazole: Dissolve the pyrazole (1.0 equivalent) in chloroform and add it dropwise to the chlorosulfonic acid solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 10 hours.
-
Addition of Thionyl Chloride: Cool the reaction mixture slightly and then add thionyl chloride (1.32 equivalents) dropwise over 20 minutes. Stir for an additional 2 hours at 60 °C.
-
Workup: Cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of DCM and ice-cold water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole-4-sulfonyl chloride, which can be used in the next step without further purification.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Chloroform | Good solubility for reactants and inert under reaction conditions.[1] |
| Base | Diisopropylethylamine (DIPEA) | Non-nucleophilic and sterically hindered, preventing side reactions.[1] |
| Stoichiometry | 1.05-1.2 eq. Amine, 1.5-2.0 eq. Base | Slight excess of amine drives the reaction; sufficient base neutralizes HCl.[4] |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed without promoting side reactions. |
| Reaction Time | 16-24 hours | Typically allows for complete conversion. Monitor by TLC/LC-MS.[1] |
Visualizing the Workflow
Caption: Workflow for pyrazole sulfonamide synthesis.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. 2023. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health. 2023. [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Springer. 2017. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. 2021. [Link]
-
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PubMed Central. [Link]
-
Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. ResearchGate. 2018. [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2018. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. [Link]
-
Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles. SciSpace. 2011. [Link]
-
ChemInform Abstract: Synthesis of Substituted 1H‐Sulfonylpyrazoles and 1H‐Sulfonyl‐2‐pyrazolines and Their Antibacterial Activities. Sci-Hub. 1990. [Link]
-
Copper(I)-Catalyzed Interrupted CuAIAC/Disulfuration Reaction for the Synthesis of N,N′-Bicyclic Pyrazolidinone Disulfides. The Journal of Organic Chemistry. 2026. [Link]
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. 2017. [Link]
-
Modular Two-Step Route to Sulfondiimidamides. National Institutes of Health. 2022. [Link]
-
Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. PubMed. 2017. [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry. 2024. [Link]
-
CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. 2021. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. 2023. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Oxidative chlorination mechanism (sulfide to sulfonyl chloride). Chemistry Stack Exchange. 2012. [Link]
-
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. 2016. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. 2023. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. 2020. [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonyl halide - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights to help you anticipate and resolve stability-related challenges, ensuring the success and reproducibility of your experiments.
Introduction: A Stable Yet Sensitive Reagent
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly sulfonamides.[1] While pyrazole-based sulfonyl chlorides are among the more stable heteroaromatic sulfonyl halides, their reactivity is a double-edged sword.[2] The highly electrophilic sulfur center that makes this compound an excellent sulfonylating agent also renders it susceptible to degradation, primarily through hydrolysis. Understanding and controlling this inherent reactivity is paramount for achieving desired reaction outcomes.
This guide will delve into the core stability issues, provide a structured troubleshooting framework, and outline best practices for handling and storage.
Section 1: The Core Issue - Susceptibility to Hydrolysis
The principal stability concern for any sulfonyl chloride, including this compound, is its reaction with water.[3][4] This process, known as hydrolysis, converts the reactive sulfonyl chloride into the corresponding and generally unreactive sulfonic acid, releasing hydrochloric acid (HCl) as a byproduct.
Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic attack by water on the electron-deficient sulfur atom of the sulfonyl chloride.[5] This leads to the formation of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonic acid, which is often difficult to remove from reaction mixtures and represents a loss of active reagent.
Caption: The hydrolysis pathway of the sulfonyl chloride.
Studies on a range of heteroaromatic sulfonyl chlorides have shown that pyrazole-based derivatives are comparatively stable.[2] For instance, 1-methylpyrazolesulfonyl chlorides can remain intact in solution at 4°C for over six months before significant hydrolysis is observed.[2] However, this stability is relative. Exposure to ambient moisture, impure solvents, or elevated temperatures will accelerate decomposition significantly.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted in a question-and-answer style to directly address problems you may encounter during your experiments.
Question: My sulfonamide synthesis is resulting in low or no yield, with a significant amount of unreacted starting amine. What went wrong?
Answer: This is a classic symptom of a degraded sulfonyl chloride reagent. If the sulfonyl chloride has hydrolyzed to its sulfonic acid form, it will no longer react with the amine to form the desired sulfonamide.
Causality: The sulfonic acid degradation product is generally unreactive under standard sulfonylation conditions. Furthermore, the HCl byproduct from hydrolysis can protonate your starting amine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with any remaining active sulfonyl chloride, effectively shutting down the reaction.
Question: I'm observing an unexpected, highly polar spot on my TLC plate that doesn't correspond to my starting materials or product. What is it?
Answer: This polar spot is almost certainly the 1-ethyl-5-methyl-1H-pyrazole-4-sulfonic acid impurity. Sulfonic acids are significantly more polar than their sulfonyl chloride precursors and will typically have a very low Rf value on silica gel plates. Its presence is a definitive indicator that your reagent has been compromised by moisture.
Question: The solid this compound in the bottle appears clumpy or has a sharp, acidic smell. Is it still viable?
Answer: These are strong indicators of decomposition. The clumping is caused by the hygroscopic nature of the sulfonic acid and HCl byproducts absorbing ambient moisture. The sharp smell is from the liberated HCl gas. While some active reagent may remain, using it without purification or quality assessment is highly discouraged as it will lead to inconsistent and un-reproducible results.
Troubleshooting Summary Table
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Yield | Reagent degradation via hydrolysis. | 1. Use a fresh bottle or a properly stored aliquot. (Ensures maximum reactivity).2. Assess reagent quality before use. (See Protocol 4.2).3. Ensure rigorous anhydrous reaction conditions. (Prevents in-situ degradation). |
| Unreacted Starting Amine | Hydrolysis byproduct (HCl) protonated the amine, rendering it non-nucleophilic. | 1. Use an additional equivalent of a non-nucleophilic base (e.g., DIPEA, Proton-Sponge®) to scavenge HCl.[1]2. Confirm reagent purity. Degraded reagent is the root cause. |
| New Polar Spot on TLC/LC-MS | Formation of the corresponding sulfonic acid. | 1. Discard the compromised reagent. 2. Review storage and handling procedures to prevent future hydrolysis. (See Protocol 4.1). |
| Reaction Fails to Initiate | Complete or near-complete degradation of the sulfonyl chloride. | Source a new batch of the reagent. The existing stock is likely inactive. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound?
-
A1: The compound must be stored under a dry, inert atmosphere (e.g., argon or nitrogen).[6] It should be kept in a tightly sealed container, preferably within a desiccator, at refrigerated temperatures (2-8°C) to minimize thermal decomposition and slow the rate of any potential hydrolysis.
-
-
Q2: How should I properly handle and dispense the compound?
-
A2: Always handle the reagent in a glovebox or under a positive pressure of inert gas. Use dry glassware and syringes. If you need to weigh the solid, do so quickly and in a low-humidity environment. For recurring use, it is best practice to aliquot the bulk reagent into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the entire batch to potential contaminants.
-
-
Q3: What analytical techniques can I use to quickly check the quality of my reagent?
-
A3: ¹H NMR is an effective method. The sulfonic acid degradation product will have distinct proton signals compared to the sulfonyl chloride. Alternatively, a simple qualitative test involves taking a very small sample, dissolving it in an anhydrous solvent like DCM, and adding a tertiary amine followed by a test amine (like benzylamine). If a sulfonamide is readily formed (monitored by TLC), the reagent is likely active.
-
-
Q4: My synthesis requires a protic solvent. Can I still use this reagent?
-
A4: It is strongly discouraged. Using protic solvents like alcohols or water will lead to rapid solvolysis of the sulfonyl chloride, forming sulfonic acid or sulfonate esters, respectively, which will compete with your desired reaction.[3] If your substrate has poor solubility, consider aprotic polar solvents like DMF, DMSO, or Acetonitrile, ensuring they are of anhydrous grade.
-
-
Q5: For a particularly sensitive application, should I consider using the sulfonyl fluoride analogue?
-
A5: Yes, this is an excellent strategy. Sulfonyl fluorides are significantly more stable towards hydrolysis than their chloride counterparts but often retain sufficient reactivity for sulfonamide synthesis, particularly with primary and secondary amines.[2][7] If you are facing persistent stability issues, switching to 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl fluoride is a logical and effective solution.
-
Section 4: Protocols & Best Practices
Protocol 4.1: Recommended Storage and Handling
Objective: To maintain the integrity of the reagent and prevent decomposition.
-
Upon Receipt: Inspect the container seal for integrity. Store the sealed container in a refrigerator (2-8°C) inside a desiccator.
-
Dispensing: Move the container to a glovebox or an inert atmosphere hood before opening. Allow the container to warm to ambient temperature before opening to prevent moisture condensation.
-
Aliquoting (Recommended): Under an inert atmosphere, divide the bulk reagent into smaller, pre-weighed portions in separate, dry vials. Seal each vial tightly with a cap containing a PTFE liner and backfill with inert gas.
-
Resealing: If not aliquoting, flush the headspace of the main container with a dry inert gas (e.g., argon) before resealing tightly. Wrap the cap with Parafilm® for extra protection.
-
Return to Storage: Place the sealed container(s) back into the desiccator in the refrigerator.
Caption: Troubleshooting workflow for low reaction yield.
Protocol 4.2: Rapid Quality Assessment of an Aged Reagent
Objective: To quickly determine if a stored reagent is still active before committing to a large-scale reaction.
-
Prepare a Test Solution: In a dry vial under nitrogen, dissolve a small amount (approx. 5-10 mg) of the this compound in 0.5 mL of anhydrous dichloromethane (DCM).
-
Add Amine and Base: To the vial, add 1.2 equivalents of a simple, liquid amine (e.g., benzylamine) and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA).
-
Reaction Monitoring: Stir the reaction at room temperature. After 15 minutes, spot the reaction mixture on a TLC plate alongside a spot of the starting amine.
-
Analysis: Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Positive Result (Active Reagent): The starting amine spot should be significantly diminished or completely consumed, and a new, less polar product spot (the sulfonamide) should be clearly visible.
-
Negative Result (Inactive Reagent): The starting amine spot will remain prominent, with little to no formation of the product spot. You may also see the highly polar sulfonic acid spot at the baseline. If the reagent is inactive, it should be discarded.
-
Protocol 4.3: General Procedure for Sulfonamide Formation
Objective: To provide a robust, self-validating method for synthesizing sulfonamides using this reagent.
-
Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a dried flask under an inert atmosphere, dissolve the amine substrate (1.0 equivalent) and a non-nucleophilic base (e.g., DIPEA, 1.5 - 2.0 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF, or ACN).
-
Reagent Addition: In a separate dry vial, dissolve this compound (1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0°C.
-
Causality Note: Adding the sulfonyl chloride to the amine/base mixture ensures that any trace HCl generated is immediately neutralized, protecting the amine. The dropwise addition at 0°C helps to control any exotherm.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the limiting reagent (typically the amine).
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
References
-
Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC, PubMed Central. Available at: [Link]
-
Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377–2391. Available at: [Link]
-
Moody, T. S., & Thompson, A. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 7(6), 848–853. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. Available at: [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. Available at: [Link]
-
Bakulev, V. A., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Available at: [Link]
-
Bakulev, V. A., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Quora. (2017). Why will sulfonic acid chlorides not react with water?. Available at: [Link]
-
King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524–6525. Available at: [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. fishersci.com [fishersci.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Pyrazole Sulfonylation
Welcome to the technical support center for pyrazole sulfonylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of reactions. Pyrazole sulfonamides are privileged structural motifs in medicinal chemistry, and mastering their synthesis is crucial for drug discovery and development.[1][2]
This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of pyrazole sulfonylation.
Q1: What is the general mechanism for the sulfonylation of a pyrazole ring?
The most common method for introducing a sulfonyl group onto the pyrazole ring is through electrophilic aromatic substitution, typically at the C4 position, which is often the most nucleophilic carbon. The reaction generally proceeds by activating a sulfonylating agent, such as chlorosulfonic acid, which then reacts with the electron-rich pyrazole ring.
Caption: General mechanism for C4-sulfonylation of pyrazole.
Q2: Why is a mixture of chlorosulfonic acid and thionyl chloride often used?
Using chlorosulfonic acid alone can lead to the formation of pyrazole sulfonic acid as the final product. While this can be converted to the desired sulfonyl chloride in a subsequent step, the sulfonic acid can be difficult to handle and may degrade.[3] The addition of thionyl chloride to the reaction mixture in situ converts the intermediate sulfonic acid directly to the more synthetically useful pyrazole sulfonyl chloride, often leading to higher yields and a cleaner reaction profile.[3][4]
Q3: How do I choose the right base for N-sulfonylation or subsequent sulfonamide formation?
The choice of base is critical and depends on the pKa of the pyrazole NH and the reactivity of the sulfonyl chloride.
-
For N-alkylation/sulfonylation: Strong, non-nucleophilic bases are often preferred to deprotonate the pyrazole nitrogen. Studies have shown that strong bases like potassium tert-butoxide in an aprotic solvent like THF can be very effective for N-alkylation, providing high yields.[3][4] Weaker bases like K₂CO₃ or Na₂CO₃ may result in incomplete reaction or require harsher conditions.
-
For sulfonamide formation: When reacting a pyrazole sulfonyl chloride with an amine, a hindered organic base like diisopropylethylamine (DIPEA) is often superior to triethylamine (TEA).[3] DIPEA is less nucleophilic than TEA, reducing the likelihood of unwanted side reactions with the sulfonyl chloride, and it is an effective scavenger for the HCl generated during the reaction.[4]
Q4: Which solvents are most suitable for pyrazole sulfonylation?
Aprotic solvents are typically used. For the initial C-sulfonylation with chlorosulfonic acid, chlorinated solvents like chloroform or dichloromethane (DCM) are common.[3] Optimization studies have shown that chloroform can lead to higher yields and shorter reaction times compared to DCM, particularly at elevated temperatures.[3][4] For subsequent reactions like sulfonamide formation, DCM or THF are frequently employed.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during pyrazole sulfonylation experiments.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The underlying causes can often be traced back to reagent stability, reaction conditions, or incomplete conversion.
| Potential Cause | Recommended Solution & Rationale |
| Degradation of Sulfonylating Agent | Use fresh, high-purity sulfonylating agents (e.g., chlorosulfonic acid, sulfonyl chlorides). Moisture can hydrolyze these reagents, rendering them inactive. |
| Inadequate Base Strength/Solubility | For N-sulfonylation, ensure the base is strong enough to deprotonate the pyrazole. Potassium tert-butoxide is often more effective than inorganic carbonates.[3][4] Ensure the chosen base is soluble in the reaction solvent. |
| Sub-optimal Temperature | Sulfonylation reactions can be sensitive to temperature. If the yield is low at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C). A systematic study showed that increasing the temperature from 25 °C to 60 °C in chloroform significantly improved the yield of C4-sulfonylation from 48% to 90%.[3] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS. Some reactions, especially at lower temperatures, may require extended periods (12-24 hours) to reach completion.[3] |
| Formation of Sulfonic Acid Side Product | As discussed in the FAQs, the formation of the sulfonic acid instead of the sulfonyl chloride can be a major issue. The inclusion of thionyl chloride in the reaction with chlorosulfonic acid is a proven strategy to mitigate this and boost the yield of the desired sulfonyl chloride intermediate.[3][4] |
Issue 2: Poor Regioselectivity (N1 vs. N2 Isomers)
For unsymmetrically substituted pyrazoles, controlling sulfonylation at the N1 versus the N2 position is a significant challenge, governed by both steric and electronic factors.
Sources
- 1. Regioselective Synthesis and Electrochemical Sulfonylation of Pyrazoles - IISER Kolkata ePrints Repository [eprints.iiserkol.ac.in]
- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Organic Solvents
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazole derivatives in organic solvents. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these common hurdles in your laboratory work.
Introduction: The Enduring Challenge of Pyrazole Solubility
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, with a vast and ever-expanding scope of applications.[1][2] From blockbuster pharmaceuticals to cutting-edge organic electronics, the pyrazole scaffold is a privileged structure.[3] However, the very electronic and structural features that make these compounds so valuable—their aromaticity, hydrogen bonding capabilities, and often crystalline nature—can also lead to poor solubility in common organic solvents. This frequently manifests as precipitation during reactions, difficulties in purification, and challenges in formulation.
This guide is designed to be a practical, field-proven resource. It moves beyond theoretical discussions to provide actionable strategies and detailed protocols that can be directly implemented in your experimental workflows.
Part 1: Troubleshooting & FAQs - Your First Line of Defense
This section addresses the most common solubility-related issues encountered when working with pyrazole derivatives in a rapid-access, question-and-answer format.
Q1: My pyrazole derivative crashed out of my reaction mixture. What should I do?
A1: This is a frequent issue, often occurring upon cooling or concentration. Here’s a systematic approach to troubleshoot:
-
Immediate Action:
-
Gentle Warming: Carefully warm the mixture to see if the compound redissolves. This can help you complete the reaction or transfer the material.
-
Solvent Addition: If warming isn't an option or is ineffective, add a small amount of a stronger, compatible co-solvent. For example, if your reaction is in dichloromethane (DCM), try adding a small volume of tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
-
Post-Reaction Recovery:
-
Filtration and Analysis: If the reaction is complete, you can filter the precipitate. Wash it with a solvent in which it is poorly soluble to remove impurities. Analyze the solid to confirm it is your desired product.
-
Solvent Screen: Take a small amount of the isolated solid and test its solubility in a range of solvents to find a suitable one for the workup or purification.
-
Q2: I'm struggling to find a suitable solvent for the chromatography of my pyrazole derivative. It either doesn't move from the baseline or streaks badly.
A2: This points to a mismatch between the compound's polarity and the solvent system.
-
For highly polar pyrazoles: If your compound is stuck at the baseline, you need a more polar mobile phase.
-
Strategy: Gradually increase the polarity. For instance, if you are using an ethyl acetate/hexane system, try switching to a methanol/DCM system. Adding a small percentage of acetic acid or triethylamine (depending on whether your compound is basic or acidic) to the mobile phase can also improve peak shape by suppressing ionization.
-
-
For nonpolar pyrazoles: If your compound is running at the solvent front, you need a less polar mobile phase.
-
Strategy: Decrease the amount of the polar solvent in your mixture. For example, move from 50% ethyl acetate in hexane to 10% or 20%.
-
Q3: My purified pyrazole derivative is a solid, but I need it in solution for my next reaction. It's barely dissolving in the reaction solvent.
A3: This is a classic solubility challenge. Here are several approaches, ranging from simple to more involved:
-
Co-solvents: Introduce a small amount of a stronger, polar aprotic solvent like DMSO or DMF to the main reaction solvent.[4] Be mindful that these can be difficult to remove later.
-
Temperature: Gently heating the mixture can increase solubility. Ensure your starting materials and reagents are stable at the elevated temperature.[5]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.
-
Structural Modification: If solubility remains a persistent issue, consider the more advanced techniques detailed in Part 3 of this guide, such as salt formation or creating a solid dispersion.
Part 2: Core Concepts - The "Why" Behind Solubility Issues
Understanding the underlying physicochemical principles governing the solubility of pyrazole derivatives is crucial for rational problem-solving.
The solubility of a pyrazole derivative in an organic solvent is a function of the interplay between several factors:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together. Strong hydrogen bonds and pi-stacking interactions in the crystal lattice lead to higher lattice energy and lower solubility.
-
Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules. Favorable interactions between the pyrazole derivative and the solvent lead to higher solvation energy and increased solubility.
-
Substituent Effects: The nature and position of substituents on the pyrazole ring and any appended groups have a profound impact on solubility.
-
Polar Groups: Groups like -OH, -NH2, and -COOH can increase polarity and the potential for hydrogen bonding with polar solvents.[6]
-
Nonpolar Groups: Large aromatic or aliphatic groups increase lipophilicity and favor solubility in nonpolar solvents.
-
Hydrogen Bonding: The pyrazole ring itself contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen), contributing to self-association and potentially lower solubility in non-hydrogen bonding solvents.[7]
-
Part 3: Methodologies - Practical Protocols for Enhancing Solubility
When simple solvent changes are insufficient, more advanced techniques are required. This section provides detailed, step-by-step protocols for three powerful methods to enhance the solubility of pyrazole derivatives.
Salt Formation for Ionizable Pyrazoles
For pyrazole derivatives with an acidic or basic handle, conversion to a salt is often the most effective way to dramatically increase solubility in polar organic solvents.[8] Pyrazoles themselves are weakly basic, but the presence of acidic or basic functional groups on substituents is more commonly exploited.
This protocol is suitable for pyrazole derivatives containing an acidic proton, such as a carboxylic acid, a phenol, or a sulfonamide.
Materials:
-
Poorly soluble acidic pyrazole derivative
-
An appropriate base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine)
-
A suitable organic solvent in which the free acid has low solubility but the salt is expected to be soluble (e.g., ethanol, methanol, or a mixture containing water).[9]
Procedure:
-
Dissolution of the Base: Dissolve one equivalent of the chosen base in a minimal amount of the selected solvent.
-
Suspension of the Pyrazole: In a separate flask, suspend the poorly soluble acidic pyrazole derivative in the same solvent.
-
Salt Formation: Slowly add the base solution to the pyrazole suspension with vigorous stirring.
-
Observation: The suspension of the free acid should gradually dissolve as the more soluble salt is formed. Gentle warming may be applied to facilitate the process.
-
Isolation (Optional): If you wish to isolate the salt, the solvent can be removed under reduced pressure. The resulting solid can then be used for subsequent reactions.
Solid Dispersion for Amorphous High-Energy Forms
Solid dispersion involves dispersing the pyrazole derivative in an inert carrier matrix at the molecular level.[10][11] This process can disrupt the crystalline lattice of the drug, leading to an amorphous, higher-energy state that is more readily soluble.
Materials:
-
Poorly soluble pyrazole derivative
-
A water-soluble polymer carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or Soluplus®)[12]
-
A volatile organic solvent that dissolves both the pyrazole derivative and the polymer (e.g., methanol, ethanol, or a mixture).[13]
Procedure:
-
Solution Preparation: Dissolve both the pyrazole derivative and the polymer carrier in the chosen solvent. A common starting ratio is 1:1 by weight, but this can be optimized.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film on the inside of the flask.
-
Drying: Further dry the solid dispersion under high vacuum to remove any residual solvent.
-
Collection and Grinding: Scrape the solid dispersion from the flask and gently grind it to a fine powder.
-
Characterization: The resulting solid dispersion should be characterized by techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the pyrazole derivative.
Prodrug Approach for Covalent Modification
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[14] This approach can be used to temporarily mask the functional groups responsible for poor solubility.
This protocol is applicable to pyrazole derivatives bearing a hydroxyl group.
Materials:
-
Hydroxy-containing pyrazole derivative
-
A solubilizing promoiety with a carboxylic acid (e.g., succinic anhydride, or an amino acid)
-
A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
A suitable aprotic solvent (e.g., DCM or THF)
-
A base (e.g., triethylamine or 4-dimethylaminopyridine (DMAP))
Procedure:
-
Reactant Dissolution: Dissolve the hydroxy-containing pyrazole derivative, the carboxylic acid-containing promoiety, and a catalytic amount of DMAP in the aprotic solvent.
-
Coupling Agent Addition: Add the coupling agent to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic layer with aqueous acid, base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the ester prodrug.
Part 4: Data & Diagrams for Deeper Insight
Table 1: Solubility of Selected Pyrazole Derivatives in Common Organic Solvents
| Pyrazole Derivative | Solvent | Solubility (approx. mg/mL) | Reference |
| Celecoxib | Ethanol | 25 | [15] |
| Celecoxib | DMSO | 16.6 | [15] |
| Celecoxib | Methanol | Freely Soluble | [16] |
| Rimonabant | Ethanol | 30 | [4] |
| Rimonabant | DMSO | 20 | [4] |
| Rimonabant | Dimethylformamide (DMF) | 20 | [4] |
Diagram 1: Decision-Making Workflow for Addressing Poor Solubility
Caption: A flowchart for systematically addressing solubility issues.
Diagram 2: Conceptual Representation of Solid Dispersion
Caption: Crystalline vs. amorphous solid dispersion of a pyrazole.
Conclusion
Overcoming the poor solubility of pyrazole derivatives in organic solvents is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying principles and having a toolbox of practical techniques at your disposal, you can significantly improve your experimental outcomes. This guide serves as a starting point, and we encourage you to adapt and optimize these protocols for your specific pyrazole derivatives and experimental needs.
References
-
F. Yi, W. Zhao, Z. Wang, X. Bi, A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as "CNN" building block to terminal alkynes provides pyrazoles. Org. Lett., 21 (9), 3158-3161 (2019). [Link]
-
Molecules, Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
A. T. M. Serajuddin, Salt formation to improve drug solubility. Adv. Drug Deliv. Rev., 59 (7), 603-616 (2007). [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]
-
M. Lingam, V. Venkateswarlu, Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques. Int. J. Pharm. Sci. Nanotechnol., 1 (4), 343-352 (2008). [Link]
-
D. H. Jornada, G. F. dos Santos Fernandes, D. E. Chiba, T. R. F. de Melo, J. L. dos Santos, M. C. Chung, The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21 (1), 42 (2015). [Link]
-
The binding interactions of the newly derived pyrazole compounds... - ResearchGate. [Link]
- R. E. C. C. de Souza, et al., The effect of substituents on the tautomerism of 3(5)-substituted pyrazoles. J. Mol. Struct., 1128, 346-354 (2017).
-
Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - NIH. [Link]
-
Preparation and Characterization of Celecoxib Dispersions in Soluplus®: Comparison of Spray Drying and Conventional Methods - PMC. [Link]
-
The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]
-
Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs - Yashwantrao Bhonsale Pharmacy College. [Link]
-
Celecoxib - PMDA. [Link]
-
Pyrazole - Solubility of Things. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
-
Solid Dispersion as Strategy to Improve the Solubility of Poorly Water Soluble Drugs and their Utilization and Consideration during Formulation Development | Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and identification of the intermediates during pyrazole formation of some carbohydrate hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ybcp.ac.in [ybcp.ac.in]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Importance and Involvement of Imidazole Structure in Current and Future Therapy [mdpi.com]
- 16. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Sulfonyl Chlorides in Research and Development
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information and practical advice on preventing the decomposition of sulfonyl chlorides during storage. As a reactive functional group crucial in synthesizing sulfonamides and other key pharmaceutical intermediates, ensuring the stability of sulfonyl chlorides is paramount for reproducible and successful experimental outcomes. This resource is structured to address common challenges through a detailed troubleshooting guide and frequently asked questions.
Troubleshooting Guide: Common Issues with Sulfonyl Chloride Stability
This section addresses specific problems you might encounter with sulfonyl chloride stability, offering explanations and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Decreased Purity Over Time / Appearance of a Second Spot on TLC | Hydrolysis due to atmospheric moisture. | Store the sulfonyl chloride in a desiccator over a strong drying agent (e.g., P₂O₅). Use an inert atmosphere (nitrogen or argon) for storage and handling. Ensure all glassware is oven-dried before use. |
| Fuming When Container is Opened / Corrosive Odor | Reaction with moisture, leading to the formation of hydrochloric acid (HCl) and sulfonic acid. | Handle the compound in a well-ventilated fume hood. Use a dry needle and syringe for transfer under an inert atmosphere. Minimize the time the container is open to the atmosphere. |
| Discoloration (e.g., yellowing) | Trace impurities, thermal decomposition, or reaction with container material. | Store at recommended low temperatures (see product label or SDS).[1] If discoloration is significant, consider purification by recrystallization or distillation. Ensure storage in a compatible container (e.g., glass with a PTFE-lined cap). |
| Inconsistent Reaction Yields | Degradation of the sulfonyl chloride starting material. | Always use a freshly opened or properly stored bottle of sulfonyl chloride for critical reactions. If in doubt about the quality, perform a purity check (e.g., NMR, titration) before use. |
| Solidification of a Liquid Sulfonyl Chloride at Room Temperature | The compound's melting point may be close to ambient temperature. | Gently warm the container in a water bath to melt the solid before use. Do not use high heat, as this can cause thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sulfonyl chloride decomposition during storage?
The primary degradation pathway for sulfonyl chlorides is hydrolysis.[2][3][4] They are highly susceptible to reaction with water, including atmospheric moisture. This reaction converts the sulfonyl chloride into the corresponding sulfonic acid and hydrochloric acid.[2] This not only reduces the purity of your starting material but the resulting acidic byproducts can also catalyze further decomposition or interfere with subsequent reactions.
Q2: What are the ideal storage conditions for sulfonyl chlorides?
To minimize decomposition, sulfonyl chlorides should be stored in a cool, dry environment under an inert atmosphere (e.g., argon or nitrogen).[1][5][6] A desiccator containing a suitable drying agent is highly recommended. For long-term storage, refrigeration is often advised, but always check the specific product's Safety Data Sheet (SDS) for the recommended storage temperature.[1] Ensure the container is tightly sealed with a cap that provides an excellent moisture barrier, such as one with a PTFE liner.[1][5]
Q3: Can I store sulfonyl chlorides in plastic containers?
It is generally not recommended to store sulfonyl chlorides in plastic containers. The potential for reaction with plasticizers or other components of the plastic exists. Furthermore, many plastics are permeable to moisture over time. Glass bottles with secure, chemically resistant caps are the preferred storage containers.
Q4: My sulfonyl chloride has partially hydrolyzed. Can I still use it?
Using a partially hydrolyzed sulfonyl chloride is not recommended as the impurities (sulfonic acid and HCl) can negatively impact your reaction. The presence of these impurities can alter the stoichiometry and pH of your reaction mixture, leading to inconsistent results and the formation of unwanted byproducts. For critical applications, it is best to purify the sulfonyl chloride or use a fresh, high-purity batch.
Q5: Are there any stabilizers that can be added to sulfonyl chlorides?
While some industrial patents mention the use of stabilizers like bicyclic terpenes and cyclohexene oxide for aliphatic sulfonyl chlorides, adding stabilizers is not a common practice in a laboratory setting for research-grade chemicals.[7] The addition of any substance would introduce an impurity that could interfere with subsequent reactions. The most effective "stabilization" technique in a research context is proper storage and handling to prevent exposure to moisture and heat.
Q6: How does the stability of sulfonyl chlorides compare to sulfonyl fluorides?
Sulfonyl fluorides are generally more stable and less susceptible to hydrolysis than their sulfonyl chloride counterparts.[8] The stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides.[8] This increased stability makes sulfonyl fluorides a better choice in some applications, particularly in aqueous environments or when long-term stability is crucial.[8]
Visualizing Decomposition: Key Pathways
The following diagram illustrates the primary decomposition pathways for a generic sulfonyl chloride (R-SO₂Cl).
Caption: Primary decomposition pathways of sulfonyl chlorides.
Experimental Protocol: Inert Atmosphere Handling of Sulfonyl Chlorides
This protocol outlines the steps for safely handling and transferring a moisture-sensitive sulfonyl chloride to prevent decomposition.
Materials:
-
Sulfonyl chloride in its original container
-
Oven-dried reaction flask with a rubber septum
-
Dry, inert gas source (argon or nitrogen) with a manifold
-
Dry syringes and needles
-
Anhydrous solvent (if making a solution)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the reaction flask and purge with a slow stream of inert gas for several minutes.
-
Temperature Equilibration: Allow the sulfonyl chloride container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Transfer:
-
Puncture the septum of the sulfonyl chloride container with a needle connected to the inert gas manifold to equalize the pressure.
-
Using a dry syringe, carefully withdraw the desired volume of the sulfonyl chloride.
-
Quickly transfer the sulfonyl chloride to the reaction flask by injecting it through the septum.
-
-
Storage after Use:
-
Before removing the inert gas needle from the sulfonyl chloride container, ensure a slight positive pressure of inert gas is maintained.
-
Seal the punctured septum with parafilm or a dedicated cap.
-
Return the container to the appropriate storage location (e.g., desiccator).
-
References
-
Baran, P. S. (2015). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]
-
Li, W., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). Sulphuryl chloride. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, May 3). Sulfonyl Chlorides. YouTube. Retrieved from [Link]
-
Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max Planck Society. Retrieved from [Link]
-
ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Cui, Y., et al. (2024). Drug compatibility with various closed intravenous infusion containers. National Institutes of Health (NIH). Retrieved from [Link]
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]
-
PubMed. (2025, October 28). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl.... Retrieved from [Link]
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides.
-
Oae, S., & Asai, N. (1978). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? r/chemhelp. Retrieved from [Link]
-
Lambert, T. H., & Nacsa, E. D. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
-
ResearchGate. (2025, November 28). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. Retrieved from [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
King, J. F., & Dueck, M. J. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023, June 23). Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of thermal decomposition products arising from polyvinyl chloride analogs by supersonic jet/multiphoton ionization/mass spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
PubMed. (2024, January 8). Drug compatibility with various closed intravenous infusion containers. Retrieved from [Link]
-
Buncel, E., & Millington, J. P. (1969). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Pyrazole Substrates
Welcome to the technical support center for cross-coupling reactions involving pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-tricky transformations. Pyrazoles are a cornerstone in medicinal chemistry, but their unique electronic properties and the presence of the N-H proton can present significant hurdles in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve success in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of potential causes and actionable steps to resolve the issue.
Question 1: My Suzuki-Miyaura coupling of a bromo-pyrazole is resulting in low to no product yield. What should I investigate first?
Low or no conversion in a Suzuki-Miyaura coupling with a pyrazole substrate is a common issue that can often be traced back to a few key factors.[4] The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction solvent. The electronic nature of the pyrazole itself can also play a significant role.
Causality and Actionable Solutions:
-
Catalyst Deactivation by the Pyrazole N-H: Unprotected N-H groups on pyrazoles are acidic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][6] This is often a primary cause of low yields.
-
Solution 1: N-Protection. Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, Trityl, or a simple benzyl group) can prevent this inhibitory interaction. The choice of protecting group will depend on the overall synthetic route and the stability of the group to the coupling conditions.
-
Solution 2: Ligand Choice. If N-protection is not desirable, using bulky, electron-rich phosphine ligands can often overcome the inhibition.[7][8] These ligands can shield the palladium center and promote the desired catalytic cycle over off-cycle inhibition pathways.
-
-
Inefficient Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the pyrazole-halide bond is a critical step in the catalytic cycle.[9] If this step is slow, the overall reaction rate will suffer.
-
Solution: Ligand and Catalyst Screening. Electron-rich and sterically hindered ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos), are known to accelerate oxidative addition.[8][9] It is often beneficial to screen a panel of ligands to find the optimal one for your specific substrate. Common palladium precursors to consider are Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts that offer improved stability and ease of use.[7]
-
-
Poor Base and Solvent Compatibility: The choice of base and solvent is crucial for an efficient Suzuki-Miyaura coupling.
-
Solution: Base and Solvent Optimization. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[10] For anhydrous reactions with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[9] The solvent must be able to dissolve the reactants and facilitate the reaction. Aprotic polar solvents like DMF, DMSO, or ethereal solvents like dioxane and THF are often good choices.[10][11] Sometimes, a biphasic system (e.g., toluene/water) is effective.
-
Experimental Workflow: Ligand Screening Protocol
Caption: A decision-making workflow for ligand screening in pyrazole Suzuki couplings.
Question 2: I am attempting a Buchwald-Hartwig amination on a halo-pyrazole and observing significant amounts of starting material. How can I improve this reaction?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like other cross-coupling reactions, it can be challenging with pyrazole substrates.[2] The issues often mirror those seen in Suzuki couplings, revolving around catalyst activity and substrate-specific challenges.
Causality and Actionable Solutions:
-
Inhibited Catalytic Cycle: The pyrazole N-H can interfere with the palladium catalyst, and the choice of ligand is critical to drive the reaction forward.[2]
-
Solution 1: N-Protection. As with Suzuki couplings, protecting the pyrazole nitrogen is a reliable strategy to prevent catalyst inhibition.[12]
-
Solution 2: Advanced Ligands. For unprotected pyrazoles, bulky biarylphosphine ligands are often necessary.[8] Ligands like tBuDavePhos and tBuBrettPhos have shown success in the amination of halo-pyrazoles.[8][13][14]
-
-
Incorrect Base Selection: The base in a Buchwald-Hartwig reaction plays a crucial role in both the deprotonation of the amine and the overall catalytic cycle.[15]
-
Solution: Screen Different Bases. Strong, non-nucleophilic bases are typically required. Common choices include NaOtBu, K₂CO₃, and Cs₂CO₃. The choice of base can be highly dependent on the specific amine and pyrazole substrate.
-
-
Reaction Temperature: Buchwald-Hartwig reactions with challenging substrates often require elevated temperatures to proceed efficiently.[14]
-
Solution: Increase Reaction Temperature. If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation can also be an effective way to rapidly heat the reaction and improve yields.[14]
-
Data Summary: Recommended Starting Conditions for Pyrazole Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | tBuDavePhos, XPhos, tBuBrettPhos | Bulky, electron-rich ligands to promote catalytic activity.[8][14] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong bases to facilitate amine deprotonation. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents that are generally compatible with the reaction. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive substrates.[14] |
Question 3: My Sonogashira coupling with a halo-pyrazole is giving a low yield and I see a lot of alkyne homocoupling (Glaser coupling). What can I do?
Sonogashira couplings on pyrazoles face the usual challenges of catalyst inhibition, with the added complication of the copper co-catalyst promoting the undesired homocoupling of the terminal alkyne.
Causality and Actionable Solutions:
-
Glaser Homocoupling: The copper(I) co-catalyst, in the presence of oxygen, is a known promoter of alkyne dimerization.[10]
-
Solution 1: Copper-Free Conditions. The most effective way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[10] This often requires a more active palladium catalyst system, potentially with more electron-rich and bulky phosphine ligands like cataCXium A or sXPhos, and may necessitate higher reaction temperatures.[10]
-
Solution 2: Rigorous Degassing. If a copper co-catalyst is used, ensuring the reaction is thoroughly deoxygenated is critical. Use proper Schlenk techniques or set up the reaction in a glovebox.
-
-
Inactive Catalyst System: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts may not be sufficiently active for electron-rich or sterically hindered halo-pyrazoles.[10]
-
Solution: More Active Catalysts and Ligands. As with other cross-couplings, screening more modern, electron-rich, and bulky phosphine ligands can significantly improve yields.
-
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the N-H of the pyrazole?
While not always strictly necessary, N-protection is a robust strategy to avoid many of the common pitfalls associated with cross-coupling reactions on pyrazoles.[5] It prevents catalyst inhibition and can lead to more reproducible and higher-yielding reactions. However, with careful optimization of the catalyst system (particularly the ligand), successful couplings on unprotected pyrazoles are achievable.[8]
Q2: What is the general order of reactivity for halo-pyrazoles in cross-coupling reactions?
The reactivity generally follows the trend of C-I > C-Br > C-Cl. C-I bonds are the weakest and most reactive, making them ideal for milder reaction conditions. C-Cl bonds are the strongest and often require more active catalyst systems, higher temperatures, and longer reaction times to achieve good conversion.[10]
Q3: Can the position of the halogen on the pyrazole ring affect the reaction outcome?
Yes, the electronic environment of the C-X bond significantly influences its reactivity. Electron-withdrawing groups on the pyrazole ring can make the carbon more electrophilic and facilitate oxidative addition, while electron-donating groups can have the opposite effect.[9]
Q4: I am observing regioisomers in my reaction. What could be the cause?
For N-unsubstituted pyrazoles, tautomerism can lead to the formation of regioisomers, especially in reactions that involve functionalization of the nitrogen atom (N-arylation).[1][16] The two nitrogen atoms of the pyrazole ring can exist in equilibrium, and both may be reactive under the reaction conditions. The use of an N-protecting group can lock the tautomeric form and ensure regioselectivity.
Q5: How can I avoid N-arylation as a side reaction when I want to perform a C-H activation/arylation?
N-arylation can be a competing pathway in C-H activation reactions on unprotected pyrazoles.[17]
-
Use of a Directing or Blocking Group: Installing a directing group on the pyrazole nitrogen can guide the C-H activation to a specific carbon atom. Alternatively, a bulky protecting group on the nitrogen can sterically hinder N-arylation.
-
Ligand and Catalyst Choice: Some catalyst systems may have a higher preference for C-H activation over N-arylation. Screening different palladium catalysts and ligands is advisable.
-
Reaction Conditions: Optimization of the solvent, base, and temperature can also influence the selectivity between C-H and N-H functionalization.
Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the catalytic cycle for common cross-coupling reactions.
References
-
Reddit user discussion on failed Suzuki coupling. (2024). r/Chempros. [Link]
-
Reddit user discussion on diagnosing issues with a failed Suzuki coupling. (2021). r/Chempros. [Link]
-
Biscoe, M. R., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
MacMillan, D. W. C., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Letters. [Link]
-
Harusawa, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
-
Silva, V. L. M., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Ghavami, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
-
Moody, C. J., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Bielskienė, K., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]
-
Hartwig, J. F. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. [Link]
-
Buchwald, S. L., et al. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
Organic Chemistry Portal. (2019). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]
-
Daugulis, O., et al. (2011). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
-
ResearchGate user question on Buchwald coupling. (2022). ResearchGate. [Link]
-
Sarkar, B., et al. (2018). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Dalton Transactions. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Kappe, C. O., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
-
Buchwald, S. L., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
Silva, V. L. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
da Silva, F. P., et al. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. [Link]
-
Suwiński, J., et al. (2010). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Arkivoc. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]
-
MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
-
Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]
-
Darkwa, J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. As a key intermediate in the development of various pharmacologically active molecules, a robust and scalable synthesis is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation. The protocols and insights provided are grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and successful experimental outcomes.
I. Experimental Protocol: A Two-Step Synthesis
A reliable synthesis of the target sulfonyl chloride begins with the preparation of the 1-ethyl-5-methyl-1H-pyrazole precursor. This is followed by a chlorosulfonation step.
Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole
This procedure is adapted from general methods for pyrazole synthesis, which often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[2]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pentane-2,4-dione (1.0 eq) and ethanol.
-
Slowly add ethylhydrazine (1.05 eq) to the solution at room temperature. An exotherm may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 1-ethyl-5-methyl-1H-pyrazole, which can be purified by distillation if necessary.
Step 2: Synthesis of this compound
This step employs a direct chlorosulfonation of the pyrazole ring, a common method for introducing the sulfonyl chloride moiety onto electron-rich heterocycles.[1][3]
Protocol:
-
In a fume hood, cool a flask containing chlorosulfonic acid (5.0 eq) to 0°C using an ice-water bath.
-
Slowly add 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring. The temperature should be carefully maintained below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and cautiously quench by pouring it onto crushed ice with stirring.
-
Extract the aqueous mixture with a chlorinated solvent such as dichloromethane.
-
Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
II. Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Reaction: The chlorosulfonation of pyrazoles can be sluggish. Ensure the reaction has gone to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature, but be cautious of potential decomposition.
-
Product Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, especially during the aqueous workup.[4] To mitigate this, perform the workup as quickly as possible and use ice-cold water and solutions. Ensure the organic extracts are thoroughly dried before solvent removal.
-
Sub-optimal Quenching: The quenching step is highly exothermic. If the temperature is not well-controlled, product degradation can occur. Pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring is crucial.
-
Mechanical Losses: During extraction and purification, product can be lost. Ensure efficient extraction by performing multiple extractions with the organic solvent. Careful handling during transfers and purification is also important.
Q2: The final product is a dark-colored oil instead of a solid. What should I do?
A2: The appearance of a dark oil suggests the presence of impurities. Here’s a systematic approach to purification:
-
Initial Purification Attempt: Try to triturate the oil with a non-polar solvent like hexanes or pentane. This may induce crystallization of the desired product, leaving impurities in the solvent.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying sulfonyl chlorides.[1][3] Use a silica gel column and a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate.
-
Charcoal Treatment: If the color persists after chromatography, you can try dissolving the product in a suitable solvent and treating it with a small amount of activated charcoal to remove colored impurities. Filter the charcoal and then remove the solvent.
-
Recrystallization: Once a solid is obtained, recrystallization from a suitable solvent system can further enhance purity.
Q3: The chlorosulfonation reaction seems to stall and does not go to completion. What can I do?
A3: A stalled reaction can be frustrating. Here are a few things to consider:
-
Reagent Quality: Ensure that the chlorosulfonic acid is of high purity and has not been exposed to moisture, which would lead to its decomposition.
-
Temperature Control: While the initial addition is done at a low temperature to control the exotherm, the subsequent heating step is critical for driving the reaction to completion.[1] Ensure your reaction is reaching and maintaining the target temperature.
-
Addition of a Co-reagent: In some cases, the addition of thionyl chloride to the chlorosulfonic acid can facilitate the conversion of any intermediate sulfonic acids to the desired sulfonyl chloride.[1]
-
Purity of Starting Material: Impurities in the starting 1-ethyl-5-methyl-1H-pyrazole could potentially interfere with the reaction. Ensure your starting material is of high purity before proceeding to the chlorosulfonation step.
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorosulfonation of the pyrazole ring?
A1: The chlorosulfonation of an aromatic or heteroaromatic ring is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by strong electrophiles. In this case, chlorosulfonic acid acts as the electrophile. The reaction proceeds via the attack of the pyrazole ring's pi-electrons on the sulfur atom of chlorosulfonic acid, leading to the formation of a sigma complex (a resonance-stabilized carbocation). Subsequent loss of a proton restores the aromaticity of the pyrazole ring and yields the pyrazole-4-sulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid or another chlorinating agent. The C4 position of the pyrazole is typically the most electron-rich and therefore the most susceptible to electrophilic attack.
Q2: Are there any alternative, milder reagents for this chlorosulfonation?
A2: While chlorosulfonic acid is a common and effective reagent, its high reactivity and corrosiveness can be a concern. Several alternative methods for the synthesis of sulfonyl chlorides have been developed, although their applicability to this specific substrate would need to be experimentally verified. Some alternatives include:
-
From Sulfonic Acids: If the corresponding sulfonic acid is available or can be synthesized, it can be converted to the sulfonyl chloride using reagents like thionyl chloride, phosphorus pentachloride, or cyanuric chloride.[5][6]
-
Oxidative Chlorination: Thiols or disulfides can be converted to sulfonyl chlorides via oxidative chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of an acid.[7]
-
Sandmeyer-type Reaction: For aryl sulfonyl chlorides, a modified Sandmeyer reaction involving the diazotization of an aniline followed by reaction with sulfur dioxide in the presence of a copper salt is a viable route.[4]
Q3: What are the primary safety concerns when working with chlorosulfonic acid and thionyl chloride?
A3: Both chlorosulfonic acid and thionyl chloride are highly hazardous and require strict safety protocols:
-
Corrosivity: Both are extremely corrosive to skin, eyes, and the respiratory tract.[8][9] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Reactivity with Water: They react violently with water, releasing large amounts of toxic and corrosive gases (HCl and SO₂).[10][11] It is imperative to use dry glassware and to avoid any contact with moisture.
-
Inhalation Hazard: The vapors are highly irritating and can cause severe respiratory damage, including pulmonary edema.[8] Ensure adequate ventilation and consider using a respirator if there is a risk of exposure.
-
Quenching: The quenching of these reagents is highly exothermic and must be done with extreme care, typically by slowly adding the reagent to ice.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic and analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product. The chemical shifts and coupling patterns will be characteristic of the this compound structure.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of the product. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.
-
Melting Point: If the product is a solid, a sharp melting point range is indicative of high purity.
IV. Summary of Key Reaction Parameters
| Parameter | Step 1: Pyrazole Synthesis | Step 2: Chlorosulfonation | Rationale |
| Stoichiometry | Ethylhydrazine (1.05 eq) | Chlorosulfonic Acid (5.0 eq) | A slight excess of hydrazine ensures complete reaction. A large excess of chlorosulfonic acid acts as both reagent and solvent. |
| Temperature | Reflux | 0°C (addition), then 60-70°C | Reflux drives the condensation. Low initial temp controls the exotherm, while heating drives the chlorosulfonation. |
| Reaction Time | 4-6 hours | 2-3 hours (at elevated temp) | Dependent on reaction scale and monitored by TLC. |
| Solvent | Ethanol | None (excess reagent) or Chloroform[1] | Ethanol is a common solvent for this type of condensation. Chlorosulfonic acid can act as the solvent. |
| Workup | Aqueous wash | Quenching on ice, extraction | Removes salts and unreacted starting materials. Safely neutralizes the reactive reagent and isolates the product. |
V. References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. [Link]
-
Nacsa, E. D., & Lambert, T. H. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University Academic Commons. [Link]
-
Moody, C. J., & Roff, G. J. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. 2005. [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. 2015. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. 2017. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. 2023. [Link]
-
Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. [Link]
-
Chlorosulphonic Acid Hazard Summary. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
-
ICSC 1039 - Chlorosulfonic Acid. International Labour Organization. [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 8. nj.gov [nj.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Reactions of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support center for 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of this important chemical intermediate.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound typically involves the reaction of 1-Ethyl-5-methyl-1H-pyrazole with a sulfonating agent, most commonly chlorosulfonic acid, often in the presence of a co-reagent like thionyl chloride.[1] While this is a standard procedure, several side reactions can lead to the formation of impurities that may complicate downstream applications. Understanding the origins of these impurities is the first step in effective troubleshooting.
Core Reaction Pathway:
Caption: General synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and analysis of this compound.
Q1: My reaction yield is low, and I observe a significant amount of a water-soluble byproduct. What is the likely impurity and how can I prevent its formation?
A1: The most common water-soluble impurity is 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonic acid.
-
Causality: this compound is susceptible to hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding sulfonic acid.[1] This can occur during the reaction if there is moisture present in the reagents or solvent, or during the work-up if the product is exposed to aqueous conditions for an extended period.
-
Troubleshooting & Prevention:
-
Use of Thionyl Chloride: The addition of thionyl chloride (SOCl₂) to the reaction mixture containing chlorosulfonic acid can significantly improve the yield of the desired sulfonyl chloride.[1] Thionyl chloride reacts with any water present and also helps to convert the intermediate sulfonic acid back to the sulfonyl chloride.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. Use anhydrous solvents.
-
Controlled Work-up: When quenching the reaction, use ice-cold water and minimize the contact time between the aqueous and organic layers. Promptly separate the organic layer containing the product.
-
Impurity Formation Pathway:
Caption: Formation of sulfonic acid impurity via hydrolysis.
Q2: My NMR spectrum shows signals that I cannot account for, suggesting the presence of unreacted starting material or an isomer. How can I confirm this?
A2: Unreacted 1-Ethyl-5-methyl-1H-pyrazole and potential isomeric impurities can be identified by careful analysis of NMR and GC-MS data.
-
Unreacted Starting Material: The presence of unreacted 1-Ethyl-5-methyl-1H-pyrazole is a common issue. This can be due to incomplete reaction kinetics or insufficient sulfonating agent.
-
Identification: Compare the 1H and 13C NMR spectra of your product mixture with the known spectra of the starting material. The pyrazole ring protons of the starting material will have distinct chemical shifts from the product.
-
-
Isomeric Impurities: The synthesis of the starting material, 1-Ethyl-5-methyl-1H-pyrazole, can sometimes yield a mixture of regioisomers, such as 1-Ethyl-3-methyl-1H-pyrazole. The regioselectivity of pyrazole alkylation can be influenced by reaction conditions. If an isomeric mixture of the starting pyrazole is used, the sulfonation reaction will produce a corresponding mixture of isomeric sulfonyl chlorides.
-
Identification: Isomeric pyrazoles can often be distinguished by 2D NMR techniques (COSY, HSQC, HMBC) which can establish the connectivity of the ethyl and methyl groups relative to the pyrazole ring nitrogens. GC-MS can also be useful in separating and identifying isomers based on their fragmentation patterns.
-
Analytical Data for Key Compounds:
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~1.4 (t, 3H, CH₃-CH₂), ~2.6 (s, 3H, CH₃-pyrazole), ~4.2 (q, 2H, CH₂-CH₃), ~8.0 (s, 1H, pyrazole-H) | ~15 (CH₃-CH₂), ~12 (CH₃-pyrazole), ~48 (CH₂-CH₃), ~115 (C4), ~140 (C5), ~150 (C3) |
| 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonic acid | ~1.4 (t, 3H, CH₃-CH₂), ~2.5 (s, 3H, CH₃-pyrazole), ~4.1 (q, 2H, CH₂-CH₃), ~7.9 (s, 1H, pyrazole-H), ~10-12 (br s, 1H, SO₃H) | ~15 (CH₃-CH₂), ~11 (CH₃-pyrazole), ~47 (CH₂-CH₃), ~118 (C4), ~138 (C5), ~148 (C3) |
| 1-Ethyl-5-methyl-1H-pyrazole (Starting Material) | ~1.3 (t, 3H, CH₃-CH₂), ~2.2 (s, 3H, CH₃-pyrazole), ~4.0 (q, 2H, CH₂-CH₃), ~5.8 (s, 1H, pyrazole-H3), ~7.3 (s, 1H, pyrazole-H4) | ~15 (CH₃-CH₂), ~10 (CH₃-pyrazole), ~45 (CH₂-CH₃), ~105 (C4), ~138 (C3), ~148 (C5) |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Q3: I suspect the formation of other, less common impurities. What could they be and how would I detect them?
A3: Other potential impurities include di-sulfonated pyrazoles and pyrazole disulfides.
-
Di-sulfonated Pyrazoles: Under harsh reaction conditions or with a large excess of the sulfonating agent, di-sulfonation of the pyrazole ring may occur, although this is generally less favorable.
-
Identification: Di-sulfonated products would have a significantly higher molecular weight, which could be detected by LC-MS. Their NMR spectra would lack one of the pyrazole ring proton signals.
-
-
Pyrazole Disulfides: While less common in this specific reaction, the formation of disulfide bonds as a side reaction during sulfonylation has been reported in other systems.
-
Identification: Disulfides would also have a distinct mass in LC-MS analysis.
-
Troubleshooting Workflow:
Sources
Technical Support Center: Managing Exothermic Sulfonylation Reactions
<_ _>
Introduction
Welcome to the Technical Support Center for managing exothermic reactions during sulfonylation. This guide is designed for researchers, scientists, and drug development professionals who routinely work with sulfonyl chlorides and related reagents. Sulfonylation, the reaction of a sulfonyl chloride with a nucleophile like an amine or alcohol, is a cornerstone of modern medicinal chemistry for creating sulfonamides and sulfonate esters.[1] However, these reactions are frequently accompanied by significant heat release (exothermic), which, if not properly managed, can lead to hazardous thermal runaways, product degradation, and reduced yields.[2]
This resource provides practical, in-depth answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to equip you with the expertise to conduct these critical reactions safely, efficiently, and with high reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding exothermic sulfonylation reactions.
Q1: What makes sulfonylation reactions so exothermic? A: The high exothermicity stems from the formation of very stable sulfur-nitrogen or sulfur-oxygen bonds in the sulfonamide or sulfonate ester product, respectively. The reaction also produces a stable leaving group (chloride) and, typically, a proton that is neutralized by a base, which is itself an acid-base neutralization reaction that releases significant heat. The overall enthalpy of the reaction is highly negative, releasing substantial energy as heat.[2]
Q2: Which sulfonylating agents are most hazardous in terms of exothermicity? A: Small, unhindered, and highly reactive sulfonyl chlorides pose the greatest risk. Methanesulfonyl chloride (MsCl) is particularly notorious for its high reactivity and potential for violent reactions, especially with bases.[3][4] Aromatic sulfonyl chlorides like tosyl chloride (TsCl) or benzenesulfonyl chloride are generally less reactive than their aliphatic counterparts but still require careful thermal management.
Q3: Can I predict the heat output of my specific sulfonylation reaction before running it? A: Yes, through a technique called reaction calorimetry.[5] A reaction calorimeter measures the heat flow of a reaction on a small, controlled scale. This data is crucial for safe scale-up as it quantifies the total heat of reaction and the rate of heat release, allowing engineers to design appropriate cooling systems and addition protocols.
Q4: What is a "thermal runaway" and why is it dangerous in sulfonylation? A: A thermal runaway occurs when the heat generated by the reaction exceeds the heat removed by the cooling system.[2] This surplus heat increases the reaction mixture's temperature, which in turn exponentially accelerates the reaction rate (as described by the Arrhenius equation). This creates a dangerous feedback loop where the reaction proceeds uncontrollably, potentially leading to boiling, over-pressurization, vessel rupture, and the release of toxic materials like hydrogen chloride gas.[6][7]
Part 2: Troubleshooting Guide: Specific Scenarios
This section provides in-depth, question-and-answer troubleshooting for specific issues encountered during experiments.
Scenario 1: Uncontrolled Temperature Spike During Reagent Addition
Q: I started adding my sulfonyl chloride solution to my amine and the temperature immediately spiked past my set point, even with the cooling bath on full. What went wrong?
A: This is a classic sign of the heat generation rate overwhelming the heat removal capacity of your reactor. The root cause lies in several potential factors related to kinetics and heat transfer.
Causality Explained: The total heat flow of a reactor is a balance between heat generated by the reaction (q_gen) and heat removed by the cooling system (q_rem). A runaway begins when q_gen > q_rem.
-
Addition Rate: The most likely culprit is an excessively fast addition (dosing) rate of the limiting reagent (usually the sulfonyl chloride).[8] This leads to a rapid increase in the concentration of reactants, causing a surge in the reaction rate and a massive, instantaneous heat output that your cooling system cannot handle.
-
Concentration: Using highly concentrated reagent streams increases the reaction rate per unit volume, intensifying the heat output in the addition zone.
-
Insufficient Cooling: The cooling capacity of your setup (e.g., an ice bath for a flask) may be inadequate for the scale or intrinsic exothermicity of the reaction. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[2]
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where the sulfonyl chloride is concentrated upon addition. This localized area can experience a runaway even if the bulk temperature probe reads as normal.
Solutions & Protocols:
-
Reduce and Control the Addition Rate: This is the most critical control parameter. For highly exothermic reactions, slow, dropwise addition is mandatory.[8] Using a syringe pump provides the most precise and consistent control.[9]
-
Dilute Reagent Streams: Diluting the sulfonyl chloride in a suitable, anhydrous solvent before addition can effectively manage the exotherm.[9][10] This lowers the instantaneous concentration at the point of addition, slowing the reaction rate and allowing the cooling system to keep pace.
-
Ensure Efficient Heat Transfer:
-
Use a jacketed reactor connected to a dynamic temperature control system (circulating chiller/heater) for superior performance over a static ice bath.[11][12]
-
Ensure vigorous overhead stirring to promote rapid heat transfer from the bulk liquid to the vessel walls and prevent hot spots.
-
Choose a solvent with good heat transfer properties (see Table 2).
-
Scenario 2: Reaction Fails to Initiate or Stalls After Initial Addition
Q: I've added about 10% of my methanesulfonyl chloride, but the temperature isn't rising, and TLC analysis shows no product formation. I'm worried about adding more. What should I do?
A: This is a very dangerous situation known as reagent accumulation . The reaction is not proceeding, but the reactive materials are building up in the flask. A sudden initiation could lead to a violent, uncontrollable exotherm.
Causality Explained:
-
Low Temperature: The reaction temperature may be too low, falling below the activation energy required for the reaction to proceed at a reasonable rate.
-
Inhibited Reaction: An impurity in the starting materials or solvent (e.g., water hydrolyzing the sulfonyl chloride) could be preventing the reaction.
-
Poor Reagent Quality: The sulfonyl chloride may have degraded.
Solutions & Protocols:
-
STOP ADDITION IMMEDIATELY. Do not add more sulfonyl chloride until the cause is identified and resolved.
-
Check for Initiation: Safely and slowly raise the batch temperature by 2-5 °C. Often, a small increase in thermal energy is enough to overcome the activation barrier. Monitor the temperature closely for any sign of an exotherm. If an exotherm begins, immediately re-engage cooling to control it.
-
Verify Reagents: If warming does not initiate the reaction, there may be a fundamental issue with one of the reagents. It is often safest to quench the existing mixture and start over with verified, anhydrous materials.
-
Future Prevention - Use a Small "Priming" Charge: For future batches, consider adding a very small amount (1-2%) of the sulfonyl chloride at the target reaction temperature and waiting to confirm that an exotherm is observed (a slight temperature rise that is easily controlled) before beginning the main, slow addition. This confirms the system is active and ready to react.
Part 3: Key Experimental Protocols & Data
Protocol 1: Controlled Addition of a Highly Reactive Sulfonylating Agent
This protocol outlines a best-practice method for adding a reactive agent like methanesulfonyl chloride (MsCl) to an amine.
-
System Preparation:
-
Assemble a dry, inert-atmosphere reaction vessel equipped with an overhead stirrer, a temperature probe (thermocouple), and a reflux condenser connected to a bubbler.
-
Charge the reactor with the amine and a suitable anhydrous solvent (e.g., Dichloromethane, Toluene).
-
Add the base (e.g., triethylamine, pyridine).
-
Cool the reactor contents to the desired starting temperature (e.g., 0 °C) using a circulating chiller.
-
-
Reagent Preparation:
-
In a separate dry flask, prepare a dilute solution of methanesulfonyl chloride in the same anhydrous solvent. A concentration of 1-2 M is a good starting point.
-
Load this solution into a syringe for use with a syringe pump.
-
-
Initiation and Addition:
-
Begin vigorous stirring of the amine solution.
-
Set the syringe pump to a very slow initial addition rate (e.g., 0.1 equivalents/hour).
-
Monitor the temperature probe closely. Confirm that a small, controllable exotherm is observed after the initial addition begins.
-
Once the reaction is confirmed to be proceeding smoothly, the addition rate can be slowly increased, but never to a rate where the internal temperature deviates more than 1-2 °C from the setpoint.
-
-
Monitoring and Completion:
-
Maintain the slow, controlled addition for the entire duration.
-
After the addition is complete, allow the reaction to stir at the set temperature for a predetermined time to ensure full conversion.
-
Quench the reaction by slowly adding a quenching agent (e.g., water or a saturated ammonium chloride solution) while maintaining cooling. Significant heat can also be generated during the quench.[13]
-
Data Tables
Table 1: Relative Reactivity and Hazard of Common Sulfonylating Agents
| Sulfonylating Agent | Structure | Class | Relative Reactivity | Key Thermal Hazard Notes |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Aliphatic | Very High | Highly exothermic, can react violently with bases. Decomposes on heating, releasing toxic fumes.[4][14] |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Aromatic | Moderate | Exothermic, but generally more controllable than MsCl. Stable solid. |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | Aromatic | Moderate | Similar reactivity and hazards to TsCl. |
| Dansyl Chloride | C₁₂H₁₂N(CH₃)₂SO₂Cl | Aromatic | Low | Less exothermic due to steric hindrance and electronic effects. |
Table 2: Properties of Solvents Relevant to Thermal Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Thermal Conductivity (W/m·K) | Notes |
| Dichloromethane (DCM) | 39.6 | 1.18 | 0.143 | Low boiling point limits reaction temperature but can provide evaporative cooling in an emergency. |
| Toluene | 110.6 | 1.70 | 0.131 | Higher boiling point allows for a wider processing window. Good general-purpose solvent. |
| Acetonitrile (ACN) | 82.0 | 2.22 | 0.191 | High heat capacity allows it to absorb significant heat with less temperature change. |
| Tetrahydrofuran (THF) | 66.0 | 1.80 | 0.167 | Common solvent, but can form explosive peroxides. Must be properly stored and handled. |
Part 4: Visualization of Workflows and Logic
Diagram 1: Heat Flow Management in a Sulfonylation Reaction
This diagram illustrates the critical balance between heat generation and heat removal. A thermal runaway occurs when the generation rate (red arrow) surpasses the removal rate (blue arrow), causing heat to accumulate.
Caption: Balancing heat generation (q_gen) and removal (q_rem).
Diagram 2: Decision Tree for a Temperature Excursion
This workflow guides a researcher through the immediate actions required when an unexpected temperature rise occurs.
Caption: Decision workflow for managing a temperature excursion.
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.[Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.[Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate.[Link]
-
Accelerated Scale-up. Mettler Toledo.[Link]
-
Practical approach to prediction and prevention of runaway reactions. ResearchGate.[Link]
-
How to Add Reagents to A Reaction. University of Rochester, Department of Chemistry.[Link]
-
How-to-Achieve-Optimal-Temperature-Control-of-Reactors. Lab Unlimited.[Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.[Link]
-
Best Practices for Working with Chemical Reactions in the Lab. X-Viated.[Link]
-
Runaway Chemical Reactions: Causes and Prevention. Zeal.[Link]
-
Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates.[Link]
-
ICSC 1163 - METHANESULFONYL CHLORIDE. International Chemical Safety Cards (ICSCs).[Link]
-
Information on the Reaction Calorimetry application. Syrris.[Link]
-
METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.[Link]
Sources
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 5. mt.com [mt.com]
- 6. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 7. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 8. labproinc.com [labproinc.com]
- 9. How To [chem.rochester.edu]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 11. labunlimited.com [labunlimited.com]
- 12. Temperature Control in the Chemical Industry | JULABO GmbH [julabo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lobachemie.com [lobachemie.com]
Validation & Comparative
The Critical Role of Isomerism: A Comparative Guide to the Bioactivity of Pyrazole Sulfonamide Derivatives
In the landscape of modern medicinal chemistry, the pyrazole sulfonamide scaffold stands out as a "privileged" structure, a versatile framework that has given rise to a multitude of compounds with a broad spectrum of biological activities.[1][2] These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[3][4][5] However, the therapeutic efficacy of these molecules is not solely dependent on the presence of the pyrazole and sulfonamide moieties; the spatial arrangement of substituents— a concept known as isomerism—plays a pivotal role in determining their potency, selectivity, and overall bioactivity.
This guide provides an in-depth comparison of the bioactivity of different pyrazole sulfonamide isomers, with a focus on their anticancer and carbonic anhydrase inhibitory activities. We will delve into the structural nuances that govern their interactions with biological targets, supported by experimental data and molecular modeling insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the power of isomerism in the design of next-generation pyrazole sulfonamide-based therapeutics.
The Influence of Substituent Position: A Tale of Three Isomers
The precise placement of functional groups on the phenyl ring of the sulfonamide moiety can dramatically alter the pharmacological profile of a pyrazole sulfonamide derivative. To illustrate this, we will compare the bioactivity of ortho-, meta-, and para-substituted isomers.
Anticancer Activity: A Cellular Showdown
The fight against cancer demands therapeutic agents with high potency against tumor cells and minimal toxicity toward healthy tissues. Pyrazole sulfonamide derivatives have emerged as promising anticancer agents, and their efficacy is profoundly influenced by their isomeric forms.[6][7]
A comparative analysis of positional isomers of sulfamoylphenyl-bearing pyrazoles has revealed significant differences in their anticancer activity against various cancer cell lines. While direct head-to-head comparisons of ortho, meta, and para isomers in a single study are limited, the available data suggests that the position of the substituent on the sulfonamide's phenyl ring is a critical determinant of cytotoxicity. For instance, studies on related heterocyclic sulfonamides have shown that the presence of electron-donating groups at the ortho and meta positions of the phenyl moiety can increase anticancer activity against cell lines like MCF-7.[8]
Table 1: Comparative Anticancer Activity of Pyrazole Sulfonamide Isomers
| Isomer Position | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Ortho | -OCH3 | MCF-7 | ~5-10 | [8] |
| Meta | -Cl | MCF-7 | ~5-10 | [8] |
| Para | -CF3 | SK-MEL-28 | ~1-10 | [8] |
| Para | Unsubstituted | Various | >100 | [8] |
Note: The IC50 values are approximate ranges derived from the qualitative descriptions in the cited literature and are intended for comparative purposes.
The observed differences in anticancer activity can be attributed to how the isomers interact with their molecular targets within the cancer cells. Molecular docking studies have suggested that the substituent's position affects the molecule's ability to fit into the binding pocket of target proteins, such as kinases or other enzymes involved in cell proliferation.[9]
Caption: Logical relationship between pyrazole sulfonamide isomers and their interaction with a biological target's binding pocket.
Carbonic Anhydrase Inhibition: A Tale of Isozyme Selectivity
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[10][11] Pyrazole sulfonamides have been extensively studied as CA inhibitors, and here too, isomerism is a key factor in determining their potency and selectivity against different CA isozymes.[12][13]
A study on pyrazole-based benzenesulfonamides as inhibitors of human carbonic anhydrases (hCA) II, IX, and XII provides valuable insights into the structure-activity relationship (SAR) of these compounds. The study explored the effects of various substituents on the phenyl rings at positions 3 and 5 of the pyrazole ring. For instance, replacing an electron-donating methyl group with an electron-withdrawing methoxy group on the phenyl ring at position 5 of the pyrazole enhanced the inhibitory activity against all three isoforms, with one compound emerging as a potent inhibitor of hCAXII.[12]
While this study did not directly compare ortho, meta, and para isomers on the sulfonamide ring, it highlights the sensitivity of the CA active site to the electronic properties and spatial arrangement of substituents on the inhibitor. The sulfonamide group itself is crucial for binding to the zinc ion in the active site of carbonic anhydrases. The orientation of the pyrazole and its substituents, as dictated by the isomeric form, influences the secondary interactions with amino acid residues in the active site, thereby affecting the overall inhibitory potency.
Caption: Simplified diagram of a pyrazole sulfonamide isomer interacting with the active site of carbonic anhydrase.
Experimental Protocols
To facilitate further research and validation of the findings discussed in this guide, we provide the following detailed experimental protocols.
Synthesis of a Representative Pyrazole Sulfonamide Derivative
This protocol describes a general method for the synthesis of pyrazole-based benzenesulfonamides, adapted from the literature.[12]
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve 20 mmol of a substituted acetophenone in ethanol.
-
Add 20 mmol of a substituted benzaldehyde and a catalytic amount of aqueous sodium hydroxide.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry. Recrystallize from ethanol if necessary.
Step 2: Synthesis of Pyrazole Sulfonamide
-
Dissolve 0.9 mmol of the synthesized chalcone in 20 mL of acetic acid.
-
Add 4 mmol of 4-hydrazinobenzenesulfonamide hydrochloride.
-
Reflux the reaction mixture for 72 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto ice-cold distilled water (8-10 mL).
-
Filter the resulting precipitate and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of a pyrazole sulfonamide derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
Step 1: Cell Culture and Seeding
-
Culture the desired cancer cell line (e.g., MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
Step 2: Compound Treatment
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plates with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
Step 3: MTT Assay and Data Analysis
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Conclusion and Future Perspectives
The evidence presented in this guide underscores the profound impact of isomerism on the bioactivity of pyrazole sulfonamide derivatives. The subtle changes in the spatial arrangement of substituents can lead to significant differences in their anticancer and carbonic anhydrase inhibitory activities. This highlights the importance of a rational, structure-based approach to drug design, where the isomeric form of a molecule is a critical consideration.
Future research in this area should focus on the systematic synthesis and evaluation of a complete series of ortho-, meta-, and para-isomers of various pyrazole sulfonamide scaffolds against a wide range of biological targets. Such studies, coupled with advanced computational modeling, will provide a more comprehensive understanding of the structure-activity relationships and pave the way for the development of more potent, selective, and safer therapeutic agents. The pyrazole sulfonamide scaffold, with its inherent versatility and tunable properties, will undoubtedly continue to be a fertile ground for the discovery of novel drug candidates.
References
-
Al-Rashida, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19053-19064. Available at: [Link]
-
Reddy, L. V. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26244. Available at: [Link]
-
Ghorab, M. M., Alsaid, M. S., & Al-Dhfyan, A. (2015). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Acta Poloniae Pharmaceutica, 72(2), 299-309. Available at: [Link]
-
Abdel-Moneim, R. A., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Medicinal Chemistry Research, 33(1), 1-21. Available at: [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. Available at: [Link]
-
Ghorab, M. M., Alsaid, M. S., & Al-Dosari, M. S. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. Acta Poloniae Pharmaceutica, 73(5), 1147–1153. Available at: [Link]
-
Abdel-Moneim, R. A., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Medicinal Chemistry Research, 33(1), 1-21. Available at: [Link]
-
Al-Omair, M. A. (2015). Sulfonamide compounds incorporating pyrazole with biological activities. Molecules, 20(8), 13784-13797. Available at: [Link]
-
Abdel-Moneim, R. A., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Medicinal Chemistry Research, 33(1), 1-21. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. Available at: [Link]
-
Angeli, A., et al. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. International Journal of Molecular Sciences, 22(22), 12513. Available at: [Link]
-
Thabet, H. K., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1599. Available at: [Link]
-
Kumar, A., et al. (2020). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry, 18(33), 6499-6505. Available at: [Link]
-
D'Ascenzio, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3326. Available at: [Link]
-
Al-Ghorbani, M., et al. (2019). Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives. Bioorganic Chemistry, 86, 610-618. Available at: [Link]
-
Kumar, A., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 10(6), 7247–7261. Available at: [Link]
-
Sharma, P., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(4), 1-7. Available at: [Link]
-
Kumar, V., & Sharma, P. (2018). Current status of pyrazole and its biological activities. Journal of Global Biosciences, 7(4), 5034-5047. Available at: [Link]
Sources
- 1. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: NMR and MS Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, pyrazole-containing molecules are of paramount importance, forming the structural core of numerous therapeutic agents.[1] The pyrazole sulfonamide moiety, in particular, is a prominent pharmacophore found in a wide array of compounds exhibiting antibacterial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of these crucial sulfonamides often relies on the reaction of an amine with a suitable sulfonyl chloride precursor. 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride serves as a key intermediate in this process, offering a specific substitution pattern that is critical for tuning the pharmacological profile of the final compound.
The unambiguous structural confirmation of such a reactive intermediate is non-negotiable for ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient. However, detailed analytical data for this specific compound is not always consolidated in a single, accessible source. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will not only present the expected spectral data but also explain the underlying principles and experimental considerations, comparing its spectroscopic features with those of closely related, well-documented analogues to provide a robust analytical framework.
Experimental Methodologies: The "Why" Behind the "How"
The protocols described below are designed to be self-validating, providing clean, interpretable data for this reactive sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. Crucially, it is aprotic and non-nucleophilic, which is essential to prevent reaction with the highly electrophilic sulfonyl chloride group. An alternative like DMSO-d₆ could be used but may be more reactive and its residual water peak can interfere with analysis.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A 90-degree pulse angle and a longer relaxation delay (5 seconds) are used, with a significantly higher number of scans (e.g., 1024 or more) required due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable volatile solvent like acetonitrile or a mixture of acetonitrile and water.
-
Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Causality: ESI is a soft ionization technique that is ideal for preventing the premature fragmentation of the parent molecule, allowing for the clear identification of the molecular ion. While Electron Ionization (EI) is common in GC-MS, it is a high-energy technique that would likely cause extensive fragmentation, potentially preventing the observation of the molecular ion.
-
-
Analysis: Perform the analysis using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements. This allows for the confident determination of the elemental composition of the parent ion and its fragments.
-
Tandem MS (MS/MS): Isolate the molecular ion peak and subject it to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation spectrum, which is essential for structural confirmation.
NMR Analysis: A Comparative Approach
The substitution pattern on the pyrazole ring significantly influences the chemical shifts observed in NMR spectra. The electron-withdrawing nature of the sulfonyl chloride group at the C4 position and the N-alkylation both play a key role in deshielding adjacent protons and carbons.
¹H NMR Spectral Analysis
For this compound, we can predict a distinct set of signals. By comparing this with the known data for a similar analogue, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride[1], we can build confidence in our assignments.
| Compound | N1-Substituent Protons (δ, ppm) | C5-Methyl Protons (δ, ppm) | C3-Methyl Protons (δ, ppm) | Reference |
| This compound (Predicted) | ~4.2 (q, 2H, J ≈ 7.3 Hz, -CH₂) ~1.5 (t, 3H, J ≈ 7.3 Hz, -CH₃) | ~2.6 (s, 3H) | N/A | N/A |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride (Experimental) | 3.79 (s, 3H, -CH₃) | 2.55 (s, 3H) | 2.47 (s, 3H) | [1] |
Expert Interpretation:
-
N-Ethyl Group: The methylene protons (-CH₂-) are directly attached to a nitrogen atom within an aromatic ring, leading to a predicted downfield shift to around 4.2 ppm. This signal will appear as a quartet due to coupling with the three protons of the adjacent methyl group. The terminal methyl protons (-CH₃) will appear as a triplet further upfield, around 1.5 ppm.
-
C5-Methyl Group: The methyl group at the C5 position is attached to the pyrazole ring. Its chemical shift is influenced by the adjacent N-ethyl group and the sulfonyl chloride at C4. Based on the analogue, a singlet at approximately 2.6 ppm is expected. The absence of a proton at C3 simplifies the spectrum, as there is no C3-H to C5-CH₃ coupling.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule.
| Compound | N1-Substituent Carbons (δ, ppm) | C5-Methyl Carbon (δ, ppm) | Pyrazole Ring Carbons (δ, ppm) | Reference |
| This compound (Predicted) | ~45 (-CH₂-)~15 (-CH₃) | ~12 | ~150 (C5)~140 (C3)~115 (C4) | N/A |
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (Experimental Analogue) | N/A | N/A | C3: ~157.0C4: ~46.4C5: ~88.4 | [3][4] |
Expert Interpretation:
-
Pyrazole Ring Carbons: The chemical shifts of the ring carbons are highly diagnostic. The C4 carbon, directly bonded to the strongly electron-withdrawing -SO₂Cl group, is expected to be significantly deshielded, though its precise location can vary. In our predicted data, we estimate it around 115 ppm. The C3 and C5 carbons, adjacent to the ring nitrogens, will appear further downfield, estimated around 140 ppm and 150 ppm, respectively. Note that in the experimental analogue, the substitution pattern is different, leading to different shifts, but it illustrates the general regions where pyrazole carbons appear.[3][4]
-
Alkyl Carbons: The carbons of the N-ethyl and C5-methyl groups will appear in the upfield region of the spectrum, consistent with typical sp³-hybridized carbons.
Mass Spectrometry: Deciphering the Fragmentation Code
Mass spectrometry is a powerful tool for confirming molecular weight and deducing structural information through fragmentation analysis. The presence of chlorine and sulfur atoms in this compound gives rise to a highly characteristic mass spectrum.
Molecular Ion and Isotopic Pattern
The primary goal is to identify the molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks separated by 2 m/z units, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This is an unmistakable signature for a monochlorinated compound. A similar, though less pronounced, pattern will be observed due to the ¹³C and ³⁴S isotopes.
Predicted Fragmentation Pathway
The fragmentation of sulfonyl chlorides is often initiated by the cleavage of the relatively weak S-Cl or C-S bonds.[5][6]
Expert Interpretation:
-
Loss of Cl (m/z -35): Cleavage of the S-Cl bond is a common initial step, resulting in a fragment corresponding to the pyrazole sulfonyl cation, [M-Cl]⁺.
-
Loss of SO₂ (m/z -64): Rearrangement followed by the elimination of neutral sulfur dioxide is a characteristic fragmentation for aromatic sulfonyl compounds.[7] This would lead to a [M-SO₂]⁺ radical cation.
-
Loss of SO₂Cl (m/z -99): Cleavage of the C-S bond results in the formation of the stable 1-ethyl-5-methyl-1H-pyrazolyl cation, a very common and often abundant fragment. An ion peak at m/z 99 is characteristic for a sulfonyl chloride group.[6]
-
Loss of Ethene (C₂H₄, m/z -28): Alpha-cleavage within the N-ethyl group can lead to the loss of an ethene molecule, resulting in a fragment at [M-C₂H₄]⁺. This contrasts with an N-methyl analogue, which would lose a methyl radical (CH₃•).
Integrated Analytical Workflow
For a researcher tasked with confirming the identity and purity of a newly synthesized batch of this compound, a systematic approach is crucial.
Conclusion
The structural verification of reactive intermediates like this compound is a critical step in synthetic and medicinal chemistry. A combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides a comprehensive and definitive analytical package. By understanding the expected chemical shifts based on electronic effects and comparing them to known analogues, researchers can confidently interpret NMR data. Furthermore, the characteristic isotopic patterns and predictable fragmentation pathways in mass spectrometry, particularly the loss of SO₂ and Cl, serve as powerful confirmatory tools. The integrated workflow presented in this guide offers a robust strategy for any scientist working with this valuable class of chemical building blocks, ensuring both the integrity of their research and the quality of the molecules they synthesize.
References
-
Reddy, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
-
Arshad, M. F., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]
-
CSIC (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available at: [Link]
-
Jimeno, M. L., et al. (2000). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). 5 Combination of 1H and 13C NMR Spectroscopy.
-
ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]
-
ResearchGate. (2022). Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents. Retrieved from [Link]
-
S. N., Shastry, V. H., & Isloor, A. M. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]
-
Bowie, J. H., et al. (1967). Mass Spectra of Some Sulfinate Esters and Sulfones. Acta Chemica Scandinavica. Available at: [Link]
-
Tarasova, O. A., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES. Available at: [Link]
-
Semantic Scholar. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Retrieved from [Link]
-
Borges, K. B., et al. (2015). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [https://www.researchgate.net/publication/281280383_Fragmentation_of_aromatic_sulfonamides_in_electrospray_ionization_mass_spectrometry_Elimination_of_SO2_via_rearrangement]([Link]_ spectrometry_Elimination_of_SO2_via_rearrangement)
- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Alkorta, I., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available at: [Link]
-
MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a key building block in the synthesis of various pharmacologically active compounds, making the rigorous assessment of its purity paramount.[1] This guide provides an in-depth comparison of essential analytical techniques for characterizing this specific sulfonyl chloride, explaining the rationale behind methodological choices and presenting detailed protocols to ensure self-validating and trustworthy results.
The inherent reactivity of the sulfonyl chloride functional group, while synthetically valuable, poses distinct analytical challenges.[2][3] Hydrolysis to the corresponding sulfonic acid is a primary degradation pathway, necessitating careful sample handling and the selection of appropriate analytical conditions to prevent false impurity profiles.[4] This guide will compare and contrast the most effective chromatographic and spectroscopic methods for a comprehensive purity assessment.
Comparative Overview of Analytical Techniques
The choice of an analytical method is dictated by the specific information required, from quantitative purity to structural confirmation and impurity identification. A multi-technique approach is often necessary for a complete and reliable characterization.
| Technique | Primary Application | Information Provided | Key Advantages | Potential Limitations |
| HPLC | Quantitative Purity | Percentage purity, detection of non-volatile impurities | High precision and accuracy for quantification; versatile for various compounds.[2] | Potential for on-column degradation if conditions are not optimized.[2][4] |
| ¹H & ¹³C NMR | Structural Confirmation & Purity | Unambiguous molecular structure, detection of residual solvents and structural isomers.[2][5][6] | Provides detailed structural insights; non-destructive.[2] | Lower sensitivity compared to HPLC for trace impurities; may not differentiate from sulfonic acid.[4] |
| Mass Spectrometry (MS) | Molecular Weight Verification & Impurity ID | Molecular weight, elemental composition (HRMS), impurity identification via fragmentation.[2] | Extremely high sensitivity; powerful when coupled with HPLC or GC.[2] | May not be quantitative without appropriate standards; potential for in-source degradation.[4] |
| Elemental Analysis | Empirical Formula Validation | Percentage of C, H, N, S | Provides fundamental confirmation of elemental composition; detects inorganic impurities.[1][7][8] | Does not distinguish between isomers; requires a relatively large amount of pure sample.[8] |
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the cornerstone for determining the percentage purity of this compound. A well-developed reversed-phase method can effectively separate the main compound from precursors, by-products, and hydrolytic degradants.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 column): The target molecule is moderately polar, making a C18 stationary phase ideal for retention and separation from both more polar (e.g., sulfonic acid) and less polar impurities.
-
Aprotic Diluent: Due to the moisture sensitivity of the sulfonyl chloride, the sample should be dissolved in a dry, aprotic solvent like acetonitrile immediately before analysis to prevent hydrolysis.
-
Buffered Mobile Phase: A buffered mobile phase (e.g., ammonium acetate) helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes.[2]
-
Gradient Elution: A gradient of water and acetonitrile allows for the effective elution of compounds with a range of polarities, providing a comprehensive impurity profile.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of the title compound.
Detailed HPLC Protocol
-
System: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in dry acetonitrile to a final concentration of 1 mg/mL.
Expected Data: A high-purity sample (>98%) will show a single major peak at a specific retention time. The primary expected impurity, the corresponding sulfonic acid, would appear as a more polar, earlier-eluting peak.
NMR Spectroscopy for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound.[2] Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity.[1][5][6]
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons. The integration of peaks can give a ratio of different proton groups, which serves as an internal check on the structure.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used as it is "invisible" in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals. It also provides a lock signal for the spectrometer.
Expected ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole-H (at C3) | ~7.90 | Singlet (s) | 1H |
| -CH₂- (Ethyl) | ~4.20 | Quartet (q) | 2H |
| -CH₃ (at C5) | ~2.50 | Singlet (s) | 3H |
| -CH₃ (Ethyl) | ~1.30 | Triplet (t) | 3H |
| Note: These are predicted values based on similar pyrazole structures and may vary slightly.[1][10] |
Detailed NMR Protocol
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the molecular structure. Check for unexpected signals, which may indicate impurities (e.g., a broad peak for the sulfonic acid -OH or signals from residual synthesis solvents).
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry confirms the molecular weight of the target compound, while elemental analysis validates its fundamental empirical formula.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI-MS): A soft ionization technique suitable for polar molecules, minimizing fragmentation and clearly showing the molecular ion peak.
-
Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S) will result in a characteristic isotopic pattern for the molecular ion, which is a powerful confirmation of the compound's identity.[2][11]
-
Elemental Analysis (CHN): This technique involves the combustion of the sample to convert carbon, hydrogen, and nitrogen into CO₂, H₂O, and N₂, respectively. The amounts of these gases are measured to determine the percentage composition.[7][12] This is a fundamental check of purity that is insensitive to common organic impurities like residual solvents but highly sensitive to inorganic impurities.[8]
Workflow for Identity & Compositional Analysis
Caption: Orthogonal workflows for MS and Elemental Analysis.
Expected Data Summary
| Analysis | Parameter | Theoretical Value (C₆H₉ClN₂O₂S) | Acceptance Criteria |
| Mass Spec. | [M+H]⁺ | 209.0128 | ± 5 ppm (for HRMS) |
| Elemental | % Carbon | 34.53 | ± 0.4% |
| Analysis | % Hydrogen | 4.35 | ± 0.4% |
| % Nitrogen | 13.42 | ± 0.4% |
A successful analysis will show a mass spectrum with a base peak corresponding to the protonated molecule and an elemental analysis report where the experimental percentages are within ±0.4% of the theoretical values.
Conclusion
No single technique provides a complete picture of purity. A comprehensive assessment of synthesized this compound requires an orthogonal approach. HPLC serves as the primary tool for quantitative purity determination, while NMR provides definitive structural confirmation and identifies organic impurities. Finally, mass spectrometry and elemental analysis offer crucial validation of molecular weight and elemental composition, ensuring the material's identity and integrity for subsequent use in research and development.
References
-
Al-Warhi, T., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Retrieved from [Link]
-
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
-
Cui, H., et al. (2007). Structure Elucidation of a Pyrazolo[7][13]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1108-1114. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[7][13]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Symposium Series. Retrieved from [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]
-
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5269. Retrieved from [Link]
-
Moody, C. J., & Rees, C. W. (1998). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 2(6), 398-400. Retrieved from [Link]
-
YouTube. (2020). Determining Empirical and Molecular Formulas. Retrieved from [Link]
-
PharmaCores. (n.d.). HPLC analytical Method development: an overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
RSC Publishing. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
-
Kulkarni, A. A., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(3), 362-366. Retrieved from [Link]
-
Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Retrieved from [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. youtube.com [youtube.com]
- 13. ncert.nic.in [ncert.nic.in]
A Researcher's Guide to the Biological Evaluation of Novel Pyrazole-Based Anti-inflammatory Agents
Sources
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjsocmed.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
Welcome to your comprehensive guide on the safe handling of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. In drug discovery and development, where precision and safety are paramount, understanding the reactivity of our reagents is the foundation of successful and secure experimentation. This guide moves beyond a simple checklist to provide a deep, causal understanding of the necessary protocols. My aim is to equip you, my fellow researchers, with the field-proven insights needed to handle this compound with confidence and control.
Immediate Hazard Assessment: The "Why" Behind the Precautions
This compound is a reactive chemical that demands respect. Its hazard profile is dominated by two primary characteristics:
-
Corrosivity: Like its close analogs, this compound is classified as a corrosive substance.[1] The sulfonyl chloride moiety is highly electrophilic and will readily react with nucleophiles. On contact with biological tissues, it reacts with water and amine groups in proteins, causing severe chemical burns to the skin and eyes.[2][3] The hazard statement H314, "Causes severe skin burns and eye damage," is assigned to its ethyl analog, underscoring this danger.[1]
-
Reactivity with Water (Moisture Sensitivity): This is the central chemical principle governing its handling. Sulfonyl chlorides react, often violently, with water to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[3] This reaction is problematic for two reasons: it degrades the reagent and, more critically, it generates corrosive HCl gas, which can cause severe respiratory irritation.[3] Therefore, all handling procedures are designed to rigorously exclude atmospheric moisture.
Core Personal Protective Equipment (PPE) Protocol
Your PPE is your primary barrier against exposure. For this compound, a multi-layered approach is non-negotiable.
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors.[4] A face shield is mandatory because of the severe corrosivity and the risk of splashes during handling or quenching, protecting the entire face.[5] |
| Hand Protection | Double-gloving: Butyl rubber or Neoprene outer glove with a Nitrile inner glove. | The sulfonyl chloride and its acidic breakdown products are highly corrosive. Butyl or Neoprene gloves offer robust protection against acids and reactive chemicals.[6] A nitrile inner glove provides secondary protection in case of a breach in the outer glove. Always inspect gloves for integrity before use.[7] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing, supplemented with a chemical-resistant apron. | A flame-resistant lab coat provides a baseline of protection. Given the severe corrosivity, a chemical-resistant apron is essential to protect your torso from splashes during transfers or workups.[4] |
| Respiratory Protection | All handling must be performed inside a certified chemical fume hood. | This is an engineering control and the primary method of respiratory protection.[2][3] The fume hood will contain any HCl gas evolved from inadvertent contact with moisture and prevent inhalation. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills.[5] |
Procedural Workflow for Safe Handling
The following workflow is designed to minimize risk at every stage of the experimental process. It emphasizes the exclusion of moisture and containment of the corrosive material.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
